Product packaging for HMMNI-d3(Cat. No.:CAS No. 1015855-78-3)

HMMNI-d3

Cat. No.: B135295
CAS No.: 1015855-78-3
M. Wt: 160.15 g/mol
InChI Key: JSAQDPJIVQMBAY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HMMNI-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 160.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O3 B135295 HMMNI-d3 CAS No. 1015855-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQDPJIVQMBAY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583595
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-78-3
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to HMMNI-d3: From Analytical Application to Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of HMMNI-d3 (Hydroxy Dimetridazole-d3). It is crucial for researchers, scientists, and drug development professionals to understand that this compound is not a pharmacologically active agent with a distinct mechanism of action in a biological system. Instead, this compound is a deuterium-labeled stable isotope of HMMNI (Hydroxy Dimetridazole), which is a metabolite of the antiprotozoal drug Dimetridazole.[][2] The primary application of this compound is as an internal standard for quantitative analyses using methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[]

This guide will first elucidate the function and "mechanism" of this compound as an internal standard in analytical chemistry. Subsequently, it will delve into the biological mechanism of action of its parent compound, Dimetridazole, to provide relevant context for researchers working with this class of molecules.

Section 1: The Role and Application of this compound as an Internal Standard

In quantitative analytical chemistry, particularly in complex biological matrices, an internal standard is essential for achieving accurate and reproducible results. This compound serves this purpose for the quantification of HMMNI or related nitroimidazole compounds. The "mechanism" of an internal standard is not biological but rather analytical; it corrects for variations in sample preparation, injection volume, and instrument response.

The principle relies on adding a known amount of the stable isotope-labeled compound (this compound) to the sample containing the analyte of interest (unlabeled HMMNI). Because this compound is chemically identical to HMMNI, it behaves similarly during extraction, chromatography, and ionization. However, due to the mass difference from the deuterium atoms, it can be distinguished by a mass spectrometer. By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved.

Below is a diagram illustrating the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis & Quantification sample Biological Sample (e.g., plasma, tissue) spike Spike with known amount of this compound sample->spike extract Extraction of Analytes (HMMNI & this compound) spike->extract lc Chromatographic Separation (LC) extract->lc ms Mass Spectrometry Detection (MS/MS) lc->ms Separated Analytes peak_analyte Peak Area of HMMNI ms->peak_analyte peak_is Peak Area of this compound ms->peak_is ratio Calculate Peak Area Ratio (HMMNI / this compound) peak_analyte->ratio peak_is->ratio quantify Quantify HMMNI Concentration ratio->quantify curve Calibration Curve curve->quantify

Workflow for using this compound as an internal standard.
Experimental Protocol: Quantification of HMMNI using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework. Specific parameters such as column type, mobile phases, and mass transitions should be optimized for the specific application.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of HMMNI and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with varying known concentrations of HMMNI and a constant concentration of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • For unknown samples, add the same constant concentration of this compound as used in the calibration standards.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of each sample (calibrator, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor-to-product ion transitions for both HMMNI and this compound. For example:

        • HMMNI: Q1 (precursor ion mass) -> Q3 (product ion mass)

        • This compound: Q1 (precursor ion mass + 3) -> Q3 (product ion mass)

  • Data Analysis:

    • Integrate the peak areas for both the HMMNI and this compound MRM transitions.

    • Calculate the peak area ratio (HMMNI / this compound) for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of HMMNI in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 2: Mechanism of Action of the Parent Compound, Dimetridazole

While this compound is an analytical tool, its parent compound, Dimetridazole, is an antibiotic belonging to the nitroimidazole class.[3][4][5] These drugs are effective against anaerobic bacteria and protozoa.[2][6] The mechanism of action is not fully elucidated but is understood to involve the reduction of the nitro group on the imidazole ring within the target organism.[6][7]

This reduction is carried out by low-redox-potential metabolic pathways, such as those involving ferredoxin or flavodoxin, which are present in anaerobic organisms but absent in their aerobic hosts.[8] The reduction process generates short-lived, highly reactive cytotoxic intermediates, including free radicals.[6][9] These intermediates can then damage cellular macromolecules, most notably by causing strand breaks in the DNA, which inhibits nucleic acid synthesis and leads to cell death.[5][6][7]

The following diagram illustrates the proposed mechanism of action for nitroimidazole antibiotics like Dimetridazole.

G cluster_cell Anaerobic Microbe (e.g., Protozoa, Bacteria) drug_entry Dimetridazole (Prodrug) enters cell reduction Reduction of Nitro Group by Ferredoxin-like proteins drug_entry->reduction radicals Formation of Cytotoxic Nitro Radical Anions reduction->radicals dna_damage DNA Strand Breakage radicals->dna_damage protein_damage Other Macromolecule Damage radicals->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Antimicrobial mechanism of Dimetridazole.

Section 3: Quantitative Data

For the benefit of researchers, the following tables summarize key quantitative data for this compound and the biological activity of its related compounds.

Table 1: Chemical Properties of this compound
PropertyValueReference
CAS Number 1015855-78-3[2]
Molecular Formula C₅H₄D₃N₃O₃[2]
Molecular Weight 160.15 g/mol [2]
IUPAC Name [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol[10]
Table 2: Biological Activity of Dimetridazole and HMMNI
CompoundOrganism/AssayValueReference
Dimetridazole Bacteroides fragilis (16 isolates)Geometric Mean MIC: 6.39 µM[3]
Dimetridazole Human Lymphocytes (Comet Assay)Induces dose-dependent DNA damage[3]
HMMNI Trichomonas foetusED₅₀: 1.6 µg/mL[11]

This compound is a valuable tool for researchers, serving as a stable isotope-labeled internal standard for the precise quantification of its parent compounds in various matrices. It does not possess a biological mechanism of action. However, understanding the antimicrobial activity of the parent drug, Dimetridazole, is essential for researchers in fields such as pharmacology, toxicology, and drug metabolism. Dimetridazole functions as a prodrug that is activated within anaerobic organisms to produce cytotoxic intermediates that damage DNA, leading to cell death. This guide provides the necessary technical information for the effective use of this compound in an analytical setting and clarifies the biological context of the broader nitroimidazole family to which it belongs.

References

HMMNI-d3 as a Metabolite of Dimetridazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole (DMZ), a nitroimidazole-based compound, has historically been used as an antiprotozoal agent in veterinary medicine, particularly in poultry and swine.[1] However, due to concerns over its potential carcinogenicity and mutagenicity, its use in food-producing animals is banned in many jurisdictions.[2] Regulatory monitoring for illicit use requires sensitive and reliable analytical methods to detect residues of dimetridazole and its metabolites in various food matrices.

The primary metabolite of dimetridazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[3] The detection of HMMNI is a key indicator of dimetridazole administration. To ensure the accuracy and precision of quantitative analytical methods, a stable isotope-labeled internal standard is crucial. HMMNI-d3, the deuterium-labeled analogue of HMMNI, serves this critical role.[4][5] This technical guide provides a comprehensive overview of this compound's application in the analysis of dimetridazole, detailing the metabolic pathway, analytical methodologies, and associated quantitative data.

Dimetridazole Metabolism

The biotransformation of dimetridazole in animals primarily involves the hydroxylation of the C-2 methyl group, leading to the formation of HMMNI. This metabolic conversion is a significant pathway for the detoxification and subsequent elimination of the drug. While other metabolic routes, such as the reduction of the nitro group, have been observed under specific conditions, HMMNI is considered the major metabolite for residue analysis in food safety.[1]

G cluster_0 Dimetridazole Metabolism DMZ Dimetridazole (1,2-dimethyl-5-nitroimidazole) HMMNI HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) DMZ->HMMNI Hydroxylation

Metabolic pathway of Dimetridazole to HMMNI.

Analytical Methodologies Utilizing this compound

The standard analytical approach for the detection and quantification of dimetridazole and HMMNI residues in food products is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][6] The use of this compound as an internal standard is integral to these methods, as it compensates for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7]

A general workflow for the analysis of dimetridazole and HMMNI in food matrices is outlined below:

G cluster_0 Analytical Workflow Sample Sample Homogenization (e.g., egg, muscle tissue) Spike Spiking with This compound Internal Standard Sample->Spike Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

General analytical workflow for HMMNI analysis.

Experimental Protocols

Below are detailed experimental protocols adapted from published methodologies for the analysis of dimetridazole and HMMNI in poultry and egg samples.

1. Sample Preparation (QuEChERS Method for Eggs) [8]

  • Homogenization: Homogenize a representative portion of the egg sample.

  • Spiking: Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube and spike with the this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile with 5% formic acid and shake for 1 minute.

    • Add a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 10 °C.

  • Cleanup:

    • Transfer an aliquot of the supernatant to a clean tube.

    • Add water to the extract and vortex.

    • Pass the diluted extract through a lipid removal cartridge (e.g., Captiva EMR—Lipid).

    • The eluent is ready for LC-MS/MS analysis.

2. Liquid Chromatography Conditions [9]

  • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0–0.2 min: 95% A

    • 0.2–2.0 min: 95–60% A

    • 2.0–2.5 min: 60–0% A

    • 2.5–2.6 min: 0–95% A

    • 2.6–4.0 min: 95% A

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions [10]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions:

    • Dimetridazole: m/z 142 → 96, 95

    • HMMNI: m/z 158 → 112, 82

    • This compound: m/z 161 → 115, 85

Quantitative Data

The following tables summarize the performance characteristics of analytical methods using this compound for the quantification of dimetridazole and HMMNI in various food matrices.

Table 1: Method Performance in Poultry Muscle

AnalyteFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Dimetridazole57516.40.1-[11]
HMMNI58114.00.5-[11]
Dimetridazole1-100 (ng/g)84.90 - 103.01< 150.5 (ng/g)1.0 (ng/g)[3]
HMMNI1-100 (ng/g)84.90 - 103.01< 150.5 (ng/g)1.0 (ng/g)[3]

Table 2: Method Performance in Eggs

AnalyteFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Dimetridazole57714.9--[11]
HMMNI58018.2--[11]
HMMNI1, 5, 10 (ng/g)85.6 - 118.3< 6--[8]
Dimetridazole1-100 (ng/g)84.90 - 103.01< 150.5 (ng/g)1.0 (ng/g)[3]
HMMNI1-100 (ng/g)84.90 - 103.01< 150.5 (ng/g)1.0 (ng/g)[3]

Table 3: Method Performance in Honey

AnalyteFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Dimetridazole0.4 - 291.2 - 107.01.7 - 17.10.05 - 0.2-[12]
HMMNI0.1 - 0.576.1 - 98.5< 14.2-0.1 - 0.5[13]
HMMNI-90.2 - 105.6< 11.20.02 - 0.070.05 - 0.2[9]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the major dimetridazole metabolite, HMMNI, in food matrices. Its use as an internal standard in LC-MS/MS methods allows for robust and sensitive detection, which is essential for regulatory monitoring and ensuring food safety. The detailed methodologies and performance data presented in this guide provide a solid foundation for researchers and analytical scientists working in the field of veterinary drug residue analysis. The continued availability of high-purity this compound is critical for the enforcement of regulations concerning the use of dimetridazole in food-producing animals.

References

A Technical Guide to the Synthesis and Characterization of Deuterated HMMNI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole) is a significant metabolite of the antiprotozoal drug Dimetridazole.[1] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can offer profound advantages in pharmaceutical research. This "deuteration" can alter a molecule's metabolic profile, potentially enhancing its pharmacokinetic properties such as half-life and metabolic stability, without changing its fundamental pharmacological activity.[2] This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of deuterated HMMNI, offering valuable protocols and data interpretation for researchers in drug discovery and development.

Synthesis of Deuterated HMMNI (d-HMMNI)

While specific literature on the synthesis of deuterated HMMNI is not available, a plausible route can be devised based on established hydrogen-deuterium (H/D) exchange methodologies for imidazole rings.[3][4][5] The most labile non-exchangeable proton on the HMMNI scaffold is at the C4 position of the imidazole ring. This position is the primary target for deuteration via an acid-catalyzed H/D exchange.

Proposed Synthesis Workflow

The synthesis of d-HMMNI can be achieved by incubating the parent compound in a deuterated acidic medium. The acidic conditions facilitate the electrophilic substitution of the C4 proton with a deuteron from the solvent.

G cluster_0 Synthesis Workflow HMMNI HMMNI Starting Material Reaction Reaction Vessel: - HMMNI - DCl in D₂O HMMNI->Reaction Heating Heating & Stirring (e.g., 120°C, 48h) Reaction->Heating Neutralization Neutralization (e.g., NaHCO₃ solution) Heating->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying & Evaporation Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification d_HMMNI Deuterated HMMNI (d-HMMNI) Purification->d_HMMNI

Caption: Proposed workflow for the synthesis of deuterated HMMNI.

Experimental Protocol: Synthesis

This protocol describes the acid-catalyzed hydrogen-deuterium exchange at the C4 position of the HMMNI imidazole ring.

  • Preparation: In a nitrogen-flushed, sealed reaction vessel, dissolve HMMNI (1 mmol) in deuterated water (D₂O, 5 mL).

  • Acidification: Carefully add a solution of deuterium chloride in D₂O (e.g., 20 w/w%, 1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 120°C and stir for 48 hours. The progress of the deuteration can be monitored by taking small aliquots for ¹H NMR analysis to observe the disappearance of the C4-H signal.[6]

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure deuterated HMMNI.

Characterization of Deuterated HMMNI

Comprehensive characterization is essential to confirm the successful incorporation of deuterium, determine the isotopic purity, and verify the structural integrity of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

G cluster_1 Characterization Workflow d_HMMNI Purified d-HMMNI NMR NMR Spectroscopy d_HMMNI->NMR MS Mass Spectrometry d_HMMNI->MS H1_NMR ¹H NMR NMR->H1_NMR H2_NMR ²H NMR NMR->H2_NMR Analysis Data Analysis: - Structural Verification - Isotopic Purity - Deuteration Site H1_NMR->Analysis H2_NMR->Analysis HRMS High-Resolution MS (HRMS) MS->HRMS HRMS->Analysis

Caption: Workflow for the analytical characterization of d-HMMNI.

Experimental Protocols: Characterization

2.2.1. NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of d-HMMNI in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Successful deuteration at the C4 position will be confirmed by the significant reduction or complete disappearance of the corresponding proton signal in the ¹H NMR spectrum compared to the non-deuterated HMMNI standard. The integration of the remaining proton signals should be consistent with the other protons in the molecule.[7]

  • ²H NMR (Deuterium NMR):

    • Sample Preparation: Dissolve 10-20 mg of d-HMMNI in a non-deuterated solvent (e.g., CHCl₃).

    • Acquisition: Acquire the spectrum on an NMR spectrometer equipped for deuterium detection.

    • Analysis: A signal will appear at the chemical shift corresponding to the C4 position, directly confirming the site of deuterium incorporation.[7][8]

2.2.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of d-HMMNI in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • Analysis: The mass spectrum of d-HMMNI will show a molecular ion peak shifted by approximately 1.0063 Da for each deuterium atom incorporated, compared to the parent HMMNI. HRMS provides the high mass accuracy needed to confirm the elemental composition and verify successful deuteration.[9]

Data Presentation

The quantitative data obtained from the characterization analyses are summarized below.

Table 1: Expected NMR Spectroscopy Data for d-HMMNI

AnalysisExpected Outcome for C4-deuterated HMMNIPurpose
¹H NMR Disappearance or >95% reduction of the signal for the C4-H proton.Confirms H/D exchange and allows calculation of deuteration percentage.
²H NMR Presence of a signal at the chemical shift corresponding to the C4 position.Directly detects and confirms the location of the deuterium atom.

Table 2: Expected Mass Spectrometry Data for d-HMMNI

AnalysisHMMNI (C₅H₇N₃O₃)d-HMMNI (C₅H₆DN₃O₃)Purpose
Molecular Weight 157.13 g/mol ~158.14 g/mol Confirms mass increase due to deuteration.
Exact Mass [M+H]⁺ 158.0560159.0623High-resolution data confirms elemental composition and isotopic incorporation.

Biological Context: Signaling Pathway

Nitroimidazoles, including HMMNI, are prodrugs that require reductive activation to exert their antimicrobial effects, particularly against anaerobic organisms like protozoa.[10][] The activation process is a key step in their mechanism of action.

General Nitroimidazole Activation and Action Pathway

The drug passively diffuses into the target cell. Inside the anaerobic cell, low-redox-potential electron-transfer proteins, such as ferredoxin, reduce the nitro group of the imidazole ring. This reduction creates highly reactive nitro radical anions and other cytotoxic intermediates.[12][13] These reactive species can then damage critical cellular components, most notably by causing strand breaks in DNA, which ultimately leads to cell death.[][12]

G cluster_2 General Nitroimidazole Signaling Pathway Drug_ext Nitroimidazole (e.g., HMMNI) (Extracellular) Drug_int Nitroimidazole (Intracellular Prodrug) Drug_ext->Drug_int Passive Diffusion Membrane Cell Membrane Activation Reductive Activation (e.g., via Ferredoxin) Drug_int->Activation Radical Reactive Nitro Radical Anion Activation->Radical Reduction of Nitro Group Damage DNA Strand Breaks & Macromolecule Damage Radical->Damage DNA Cellular DNA DNA->Damage Death Cell Death Damage->Death

References

HMMNI-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is the deuterium-labeled form of HMMNI (Hydroxy Dimetridazole). HMMNI is a principal metabolite of Dimetridazole, a nitroimidazole-class drug historically used as an antiprotozoal agent in veterinary medicine.[1] Due to concerns over the potential carcinogenicity and mutagenicity of nitroimidazole residues in food products, the use of these compounds in food-producing animals has been banned in many jurisdictions.[2] Consequently, sensitive analytical methods are required for the detection of their residues to ensure food safety.

This compound serves as an invaluable tool in this context, primarily employed as an internal standard for the quantitative analysis of HMMNI and other nitroimidazole residues in various biological and food matrices, such as honey, eggs, and animal tissues, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Its stable isotope-labeled nature ensures high accuracy and precision in analytical measurements by compensating for matrix effects and variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in analytical methodologies.

Chemical Structure and Properties

This compound is structurally identical to HMMNI, with the three hydrogen atoms of the N-methyl group replaced by deuterium.

Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, HMMNI.

PropertyValue (this compound)Reference
CAS Number 1015855-78-3[1]
Molecular Formula C₅H₄D₃N₃O₃[1]
Molecular Weight 160.15 g/mol [1]
Synonyms Hydroxy Dimetridazole-d3, 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole
PropertyValue (HMMNI)Reference
CAS Number 936-05-0
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Appearance Off-white to yellow solid
Solubility DMSO: 100 mg/mL (636.42 mM) (with sonication)
Storage (Solid) -20°C for 3 years, 4°C for 2 years
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month

Metabolic Pathway of Dimetridazole to HMMNI

HMMNI is a major metabolite of Dimetridazole. The metabolic conversion primarily involves the hydroxylation of the methyl group at the 2-position of the imidazole ring. This biotransformation is a key consideration in the monitoring of Dimetridazole residues, as metabolites like HMMNI can persist in tissues.

Dimetridazole Metabolism Dimetridazole Dimetridazole HMMNI HMMNI (Hydroxy Dimetridazole) Dimetridazole->HMMNI Hydroxylation Further_Metabolism Further Metabolism (e.g., Glucuronidation) HMMNI->Further_Metabolism

Metabolic conversion of Dimetridazole to HMMNI.

Synthesis

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general principle involves the use of a deuterated starting material. The synthesis of the non-deuterated HMMNI can be achieved through various organic synthesis routes. A plausible route for this compound would involve the reaction of 2-hydroxymethyl-5-nitroimidazole with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis of Nitroimidazoles in Food Matrices

The following is a representative protocol for the determination of nitroimidazole residues in a food matrix (e.g., honey) using this compound as an internal standard. This protocol is a composite based on common practices described in the literature and should be optimized for specific laboratory conditions and matrices.

Objective: To quantify the concentration of HMMNI and other nitroimidazoles in a food sample.

Materials:

  • This compound internal standard stock solution (e.g., 1 µg/mL in methanol)

  • Analytical standards for target nitroimidazoles

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 1-5 g of the homogenized food sample into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

    • Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

    • Load the extracted supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

    • Elute the target analytes and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and for this compound must be determined and optimized. For this compound, the precursor ion would be [M+H]⁺ at m/z 161.1, and for HMMNI, it would be m/z 158.1. Product ions would be specific fragments generated upon collision-induced dissociation.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

    • The concentration of the analyte in the sample is determined from this calibration curve.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Food Sample Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Quantification Quantification using Internal Standard LC_MS->Quantification

References

HMMNI-d3 as a Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is the deuterium-labeled form of HMMNI (Hydroxy Dimetridazole). HMMNI is a primary metabolite of Dimetridazole, a nitroimidazole-based antiprotozoal agent. Due to its isotopic labeling, this compound serves as a valuable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of HMMNI in various biological and environmental matrices.[1][2][3] This guide provides a comprehensive overview of this compound, its chemical properties, and its principal applications in research and drug development.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Chemical Name 2-Hydroxymethyl-1-methyl-D3-5-nitro-1H-imidazole[2]
Synonyms Hydroxy Dimetridazole-d3[1]
CAS Number 1015855-78-3[4][5][6]
Molecular Formula C₅H₄D₃N₃O₃[4][6]
Molecular Weight 160.15 g/mol [4][5][6]
Primary Application Internal Standard for Quantitative Analysis (LC-MS/MS, GC-MS)[1][2]

Application in Quantitative Analysis

The primary and most well-documented use of this compound is as an internal standard in isotope dilution mass spectrometry.[7][8][9] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.

Mechanism of Action as an Internal Standard

Stable isotope-labeled internal standards like this compound are ideal for mass spectrometry-based quantification.[1] Because this compound is chemically identical to the analyte (HMMNI) but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2][7] By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the precise concentration of the analyte.

Experimental Protocol: Quantification of HMMNI in Biological Samples via LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of HMMNI in a biological matrix, such as animal tissue.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Spike the homogenized sample with a known concentration of this compound solution.

    • Perform liquid-liquid or solid-phase extraction to isolate the analytes (HMMNI and this compound) from the bulk of the matrix.

    • Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify the parent and product ions for both HMMNI and this compound using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve using standards containing known concentrations of HMMNI and a constant concentration of this compound.

    • Calculate the ratio of the peak area of HMMNI to the peak area of this compound for each standard and sample.

    • Determine the concentration of HMMNI in the sample by interpolating its area ratio from the calibration curve.

Metabolic Pathway of Dimetridazole to HMMNI

HMMNI is a significant metabolite of Dimetridazole.[10][11] Understanding this metabolic conversion is crucial in pharmacokinetic and residue analysis studies. The metabolic pathway is a simple hydroxylation reaction.

cluster_0 Metabolism of Dimetridazole Dimetridazole Dimetridazole HMMNI HMMNI (Hydroxy Dimetridazole) Dimetridazole->HMMNI Hydroxylation

Metabolic conversion of Dimetridazole to HMMNI.

Workflow for Quantitative Analysis Using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS experiment.

Sample Biological Sample (e.g., Tissue, Eggs) Spike Spike with known amount of this compound Sample->Spike Extraction Sample Extraction and Clean-up Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Quantification Quantification via Calibration Curve Data->Quantification

Workflow for using this compound as an internal standard.

This compound in Signaling Pathway Research

Currently, there is a lack of scientific literature describing the use of this compound as a tracer to investigate specific biological signaling pathways. Its application appears to be confined to its role as an analytical tool for quantification. While stable isotopes are used to trace metabolic fates of molecules, the specific application of this compound in elucidating signaling cascades has not been reported.

Conclusion

This compound is a critical reagent for researchers in analytical chemistry, toxicology, and drug metabolism. Its primary utility lies in its role as a robust internal standard for the precise and accurate quantification of the Dimetridazole metabolite, HMMNI. While the term "tracer" can be applied in the context of analytical chemistry, there is no current evidence to support its use as a tracer for investigating biological signaling pathways. The methodologies and workflows presented in this guide are foundational for its application in quantitative residue analysis and pharmacokinetic studies.

References

Foundational Research on Nitroimidazole Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroimidazole-based drugs are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their efficacy is intrinsically linked to their metabolic activation within target organisms, a process that generates a cascade of reactive metabolites responsible for their cytotoxic effects. This technical guide provides an in-depth exploration of the foundational research on nitroimidazole metabolites, focusing on their generation, mechanisms of action, and the analytical methodologies for their study. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction

Nitroimidazoles are prodrugs that require the reduction of their nitro group to exert their antimicrobial effects. This reductive activation, which occurs under the low oxygen tension characteristic of anaerobic environments, leads to the formation of a series of short-lived, highly reactive intermediates. These metabolites, including the nitroso, hydroxylamine, and amino derivatives, are the ultimate effectors of the drug's toxicity, primarily through the induction of DNA damage and disruption of other vital cellular processes. Understanding the fundamental aspects of nitroimidazole metabolism is therefore critical for the development of new analogs with improved efficacy and reduced toxicity.

Generation of Nitroimidazole Metabolites

The metabolic activation of nitroimidazoles is a stepwise process initiated by the transfer of an electron to the nitro group, a reaction catalyzed by nitroreductases present in susceptible organisms. This initial one-electron reduction forms a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form the nitroso and then the hydroxylamine intermediates. The four-electron reduction ultimately leads to the formation of the non-toxic amino metabolite. The generation of these reactive species is a key determinant of the selective toxicity of nitroimidazoles against anaerobic microorganisms. Human hepatic microsomal enzymes can also catalyze the reductive activation of some nitroimidazoles, leading to covalent binding to proteins[1].

Mechanism of Action of Nitroimidazole Metabolites

The cytotoxic effects of nitroimidazole metabolites are primarily attributed to their ability to induce DNA damage. The reactive nitroso and hydroxylamine intermediates are potent electrophiles that can covalently bind to DNA, leading to strand breaks and helical destabilization[2][3]. This damage triggers a DNA damage response (DDR) within the cell, which, if overwhelmed, can lead to cell cycle arrest and apoptosis.

DNA Damage and the ATM/ATR Signaling Pathway

In eukaryotic cells, DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) generated by nitroimidazole metabolites activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling pathways, respectively[4][5][6]. These kinases are master regulators of the DDR, initiating a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis.

DNA_Damage_Response cluster_0 Nitroimidazole Metabolite-Induced DNA Damage cluster_1 ATM/ATR Signaling Pathway Nitroimidazole Nitroimidazole (Prodrug) Reactive_Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) Nitroimidazole->Reactive_Metabolites Reductive Activation DNA_Damage DNA Damage (Strand Breaks) Reactive_Metabolites->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Chk1->Apoptosis

ATM/ATR DNA Damage Response Pathway

Quantitative Data on Nitroimidazole Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and antimicrobial activity of parent nitroimidazoles and their major metabolites.

Table 1: Pharmacokinetic Parameters of Metronidazole and its Hydroxy Metabolite in Humans

ParameterMetronidazoleHydroxy-MetronidazoleReference
Half-life (t½)6-8 hours10-13 hours[7]
Bioavailability (Oral)>90%-[8]
Protein Binding<20%-[7]
Volume of Distribution0.51-1.1 L/kg-[7]
Clearance-Reduced in renal dysfunction[8]

Table 2: Pharmacokinetic Parameters of Ronidazole in Cats

ParameterIntravenous AdministrationOral AdministrationReference
Half-life (t½)9.80 ± 0.35 hours10.50 ± 0.82 hours[5][9]
Bioavailability-99.64 ± 16.54 %[5][9]
Clearance0.82 ± 0.07 ml/kg/min-[5][9]

Table 3: Antimicrobial Activity of Metronidazole and its Hydroxy Metabolite against Anaerobic Bacteria

OrganismCompoundMIC (µg/mL)MBC (µg/mL)Reference
Bacteroides fragilisMetronidazole1.0-[10]
Hydroxy-Metronidazole1.0-[10]
Bacteroides thetaiotaomicronMetronidazole1.0-[10]
Hydroxy-Metronidazole2.0-[10]
Gardnerella vaginalisMetronidazole416[11]
Hydroxy-Metronidazole12[11]

Table 4: Cytotoxicity of a Nitrosoimidazole Derivative

CompoundCell LineActivity MetricValueReference
1-methyl-4-phenyl-5-nitrosoimidazoleCHO cellsCytotoxicity>1000-fold more potent than its 5-nitro counterpart[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of nitroimidazole metabolites.

In Vitro Generation and Trapping of Reactive Metabolites

This protocol describes a general method for the enzymatic generation of reactive nitroimidazole metabolites and their trapping for subsequent analysis.

Trapping_Workflow Start Incubation Mixture (Nitroimidazole, Microsomes, NADPH, Trapping Agent) Incubation Incubate at 37°C Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Workflow for Trapping Reactive Metabolites

Materials:

  • Nitroimidazole compound of interest

  • Human liver microsomes (or other appropriate enzyme source)

  • NADPH regenerating system

  • Trapping agent (e.g., glutathione, N-acetylcysteine)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing the nitroimidazole compound, liver microsomes, and the trapping agent in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis to identify the trapped metabolite adducts.

Extraction and LC-MS/MS Analysis of Nitroimidazole Metabolites from Plasma

This protocol outlines a method for the extraction and quantification of nitroimidazole and its metabolites from plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., a deuterated analog of the parent drug)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system with a C18 column

Procedure:

  • To a 100 µL aliquot of plasma, add the internal standard.

  • Precipitate the plasma proteins by adding 300 µL of cold acetonitrile.

  • Vortex the mixture thoroughly and then centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Inject an aliquot onto the LC-MS/MS system for separation and detection. Use a gradient elution with a mobile phase consisting of, for example, 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Ames Test for Mutagenicity of Nitroimidazole Metabolites

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Ames_Test_Workflow Start Prepare Bacterial Culture (e.g., Salmonella typhimurium his-) Mix Mix Bacteria with Test Compound (and S9 mix if required) Start->Mix Plate Plate on Histidine-Deficient Agar Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count

Ames Test Experimental Workflow

Materials:

  • Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100)

  • Test compound (nitroimidazole metabolite)

  • S9 metabolic activation mixture (optional)

  • Minimal glucose agar plates (histidine-deficient)

  • Top agar

Procedure:

  • Prepare an overnight culture of the Salmonella typhimurium tester strain.

  • In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if metabolic activation is being assessed).

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[14][15][16].

Conclusion

The reductive metabolism of nitroimidazoles is a complex process that is fundamental to their therapeutic action. The generation of reactive nitroso and hydroxylamine intermediates, and their subsequent interaction with cellular macromolecules, particularly DNA, is the primary mechanism of their cytotoxicity. A thorough understanding of the formation, reactivity, and biological consequences of these metabolites is essential for the rational design of new nitroimidazole-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this important class of antimicrobial agents.

References

Core Parameters on the HMMNI-d3 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Certificate of Analysis for HMMNI-d3

For researchers, scientists, and drug development professionals, understanding the quality and purity of a stable isotope-labeled internal standard like this compound is critical for accurate and reproducible experimental results. The Certificate of Analysis (CoA) is the primary document that provides this crucial information. This compound, also known as Hydroxy Dimetridazole-d3, is the deuterated form of HMMNI, a metabolite of the antiprotozoal agent Dimetridazole.[1][2][3][4] Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS, to ensure the precise measurement of its non-labeled counterpart, HMMNI.[2][5]

This guide explains the key parameters found on a typical CoA for this compound, details the experimental methodologies used for these analyses, and provides visualizations for related workflows and pathways.

The CoA for a high-purity analytical standard like this compound provides a comprehensive summary of its identity, purity, and quality. The following table summarizes the essential quantitative data you would expect to find.

Parameter Typical Specification Methodology Purpose
Product Name This compound-Identifies the specific deuterated compound.
Synonyms 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole-Provides alternative chemical names for cross-referencing.
CAS Number 1015855-78-3-Unique identifier for the specific chemical substance.[6]
Molecular Formula C5H4D3N3O3Elemental AnalysisConfirms the elemental composition of the molecule, including deuterium.
Molecular Weight 160.15 g/mol Mass SpectrometryConfirms the mass of the deuterated molecule.[6]
Appearance Light yellow to yellow solidVisual InspectionProvides a qualitative description of the physical state and color.
Purity (by HPLC) ≥98%HPLC/UPLCQuantifies the percentage of the desired compound relative to impurities.
Identity (by ¹H NMR) Conforms to structure¹H NMR SpectroscopyConfirms the chemical structure and the position of non-deuterated protons.
Identity (by MS) Conforms to structureMass Spectrometry (MS)Confirms the molecular weight and fragmentation pattern.
Isotopic Purity ≥99% atom DMass Spectrometry (MS)Determines the percentage of molecules that are correctly labeled with deuterium.
Residual Solvents Varies (e.g., <0.5%)GC-HSQuantifies any remaining solvents from the synthesis and purification process.
Storage Conditions Sealed in dry, Room Temperature-Provides instructions for maintaining the stability of the compound.[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting the CoA data and for replicating quality control assessments if necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate this compound from any non-labeled HMMNI, synthetic precursors, or degradation products and to quantify its purity.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 304 nm.[3]

    • Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent like methanol or DMSO to a known concentration (e.g., 1 mg/mL).

    • Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the area of the this compound peak by the total area of all peaks (Area % method).

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound and its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Method:

    • Ionization Mode: Positive ESI is typically used to generate the protonated molecule, [M+H]⁺.

    • Sample Infusion: The sample, prepared as for HPLC, is directly infused into the mass spectrometer or analyzed via LC-MS.

    • Data Acquisition: The instrument scans for a mass range that includes the expected mass of this compound (m/z 161.07 for [C5H4D3N3O3+H]⁺).

    • Analysis:

      • Molecular Weight: The observed mass of the primary ion peak is compared to the theoretical mass.

      • Isotopic Purity: The relative intensities of the ion corresponding to this compound (m/z 161.07) and any residual non-deuterated HMMNI (m/z 158.05 for [C5H7N3O3+H]⁺) are compared to calculate the isotopic purity.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
  • Objective: To confirm the chemical structure of the molecule and verify the location of the deuterium label.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically DMSO-d6 or CDCl3.

    • Data Acquisition: A standard ¹H NMR spectrum is acquired.

    • Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and splitting patterns. For this compound, the key confirmation is the absence or significant reduction of the signal corresponding to the methyl protons (the N-CH3 group), which would be present in the non-labeled HMMNI standard. The remaining protons on the imidazole ring and the hydroxymethyl group should be present with the expected chemical shifts and integrations.

Mandatory Visualizations

Diagrams are essential for visualizing complex information, from experimental processes to the biological context of the analyte.

G Workflow for this compound Quality Control Analysis cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting a Weigh this compound Reference Standard b Dissolve in Appropriate Solvent (e.g., Methanol) a->b c HPLC-UV Analysis b->c Inject/Analyze Sample d LC-MS Analysis b->d Inject/Analyze Sample e 1H NMR Analysis b->e Inject/Analyze Sample f Purity Calculation (Area %) c->f g Mass & Isotopic Purity Verification d->g h Structural Confirmation e->h i Generate Certificate of Analysis f->i g->i h->i

Caption: Workflow for this compound Quality Control.

Dimetridazole and its metabolite HMMNI are nitroimidazole-based compounds. This class of compounds often exerts its antimicrobial effect by undergoing reductive activation within the target cell (e.g., a protozoan), leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules.

G Hypothetical Nitroimidazole Activation Pathway cluster_cell Protozoan Cell cluster_analysis Bioanalysis A Dimetridazole (Parent Drug) B Metabolism (e.g., Hydroxylation) A->B C HMMNI (Metabolite) B->C D Reductive Activation (Nitroreductase) C->D Uptake G Biological Sample (e.g., Plasma, Tissue) C->G Excretion/Sampling E Nitro Radical Anion (Cytotoxic) D->E F DNA Damage & Cell Death E->F H Add this compound (Internal Standard) G->H I Sample Extraction & LC-MS/MS Analysis H->I J Quantification of HMMNI I->J

Caption: Bioanalysis and Activation of Nitroimidazoles.

References

Navigating the Toxicological Landscape of HMMNI-d3: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMMNI-d3, a deuterium-labeled isotopologue of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), serves as a critical analytical standard in pharmacokinetic and metabolic studies. HMMNI is the primary hydroxy metabolite of dimetridazole, a 5-nitroimidazole compound formerly used as an antiprotozoal agent in veterinary medicine.[1][2][3] Due to the classification of related 5-nitroimidazoles as potentially genotoxic and carcinogenic, a thorough understanding of the toxicological profile of HMMNI and its derivatives is paramount for risk assessment and safe handling in research and development.[4][5]

This technical guide provides a comprehensive overview of the known toxicological data for the parent compound, dimetridazole, and outlines a proposed framework for the exploratory toxicological evaluation of this compound. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute robust safety assessments.

Inferred Toxicological Profile of this compound

Direct toxicological studies on this compound are not publicly available. However, its toxicological profile can be inferred from its parent compound, dimetridazole, and other structurally related 5-nitroimidazoles.

Genotoxicity and Carcinogenicity of Dimetridazole

Dimetridazole has demonstrated positive results in several in vitro genotoxicity assays, with the mechanism believed to involve the nitroreduction of the 5-nitro group to a reactive, DNA-damaging substance.[6] This process is thought to be facilitated by nitroreductases present in bacteria and some mammalian tissues.[4][6] Conversely, in vivo genotoxicity studies for dimetridazole have yielded negative results.[4]

Long-term carcinogenicity studies in rats have shown an increased incidence of benign mammary tumors, suggesting a potential carcinogenic effect.[4] However, the precise mechanism of this tumorigenicity remains unclear, and it has been suggested to be non-genotoxic in nature.[6] Regulatory bodies have designated dimetridazole as a "possible genotoxic chemical" and have withdrawn its acceptable daily intake (ADI) for food-producing animals.[5]

Table 1: Summary of Genotoxicity Data for Dimetridazole

Assay TypeTest SystemResultsReference
In VitroBacterial Reverse Mutation Assay (Ames Test)Positive[6]
In VitroYeast Gene Mutation AssayPositive[6]
In VitroComet Assay (Mammalian Cells)Positive (under certain conditions)[6]
In VivoDominant Lethal TestNegative[6]
In VivoMicronucleus TestNegative[6]
In VivoUnscheduled DNA SynthesisNegative[6]

Table 2: Carcinogenicity Data for Dimetridazole

SpeciesStudy DurationFindingsReference
Rat122 weeksIncreased incidence of benign mammary tumors[4]

Proposed Exploratory Toxicology Experimental Protocols for this compound

The following experimental protocols are proposed for a comprehensive exploratory toxicological assessment of this compound, based on standard methodologies for nitroimidazole compounds.

In Vitro Toxicology
  • Cytotoxicity Assays:

    • Objective: To determine the concentration of this compound that causes cell death.

    • Methodology:

      • Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in 96-well plates.

      • Compound Treatment: Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

      • Viability Assessment: Utilize colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release to quantify cell viability.[7][8]

      • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Genotoxicity Assays:

    • Objective: To assess the potential of this compound to induce DNA damage.

    • Methodology:

      • Bacterial Reverse Mutation Assay (Ames Test):

        • Expose various strains of Salmonella typhimurium (e.g., TA98, TA100) to this compound with and without metabolic activation (S9 fraction).[9][10]

        • Quantify the number of revertant colonies to assess mutagenicity.

      • In Vitro Micronucleus Test:

        • Treat mammalian cells (e.g., CHO, TK6) with this compound.

        • Stain cells and score for the presence of micronuclei, an indicator of chromosomal damage.

      • Comet Assay (Single Cell Gel Electrophoresis):

        • Expose cells to this compound and embed them in agarose on a microscope slide.

        • Lyse the cells and subject them to electrophoresis.

        • Stain the DNA and visualize the "comet tail," which indicates DNA strand breaks.[9]

In Vivo Toxicology
  • Acute Toxicity Study:

    • Objective: To determine the short-term toxicity and lethal dose (LD50) of this compound.

    • Methodology:

      • Animal Model: Use rodents (e.g., rats or mice).

      • Dosing: Administer a single high dose of this compound via the intended route of exposure (e.g., oral gavage).

      • Observation: Monitor animals for clinical signs of toxicity and mortality over a 14-day period.[11][12]

      • Necropsy: Perform a gross pathological examination of all animals.

  • Repeated Dose Toxicity Study (Sub-acute or Sub-chronic):

    • Objective: To evaluate the toxic effects of repeated exposure to this compound.

    • Methodology:

      • Animal Model: Use rodents.

      • Dosing: Administer daily doses of this compound for 28 or 90 days.

      • Monitoring: Regularly observe clinical signs, body weight, and food/water consumption.

      • Clinical Pathology: Collect blood and urine samples for hematology and clinical chemistry analysis.

      • Histopathology: At the end of the study, perform a comprehensive histopathological examination of organs and tissues.[11][12]

Visualizing the Toxicological Pathways and Workflows

Proposed Mechanism of Nitroimidazole-Induced Genotoxicity

The primary mechanism of toxicity for nitroimidazoles is believed to be the reduction of the nitro group, which is more likely to occur in the anaerobic or hypoxic environments found in certain bacteria and tumor cells.[13][14] This reduction leads to the formation of reactive intermediates that can cause DNA strand breakage.[13]

G This compound This compound Reactive Nitroso/Hydroxylamine Intermediates Reactive Nitroso/Hydroxylamine Intermediates This compound->Reactive Nitroso/Hydroxylamine Intermediates Reduction Nitroreductases Nitroreductases Nitroreductases->Reactive Nitroso/Hydroxylamine Intermediates DNA Adducts & Strand Breaks DNA Adducts & Strand Breaks Reactive Nitroso/Hydroxylamine Intermediates->DNA Adducts & Strand Breaks DNA DNA DNA->DNA Adducts & Strand Breaks Cellular Damage/Mutagenesis Cellular Damage/Mutagenesis DNA Adducts & Strand Breaks->Cellular Damage/Mutagenesis

Proposed pathway for nitroimidazole-induced genotoxicity.
Experimental Workflow for Exploratory Toxicology of this compound

A logical workflow for the toxicological assessment of a novel compound like this compound would start with in vitro screening assays to identify potential hazards, followed by more comprehensive in vivo studies to understand the systemic effects.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity If positive or concern Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Risk Assessment Risk Assessment Repeated Dose Toxicity->Risk Assessment This compound This compound This compound->Cytotoxicity Assays

Proposed experimental workflow for this compound toxicology.

Conclusion

While direct toxicological data for this compound is lacking, the available information on its parent compound, dimetridazole, and the broader class of 5-nitroimidazoles provides a strong basis for a targeted and scientifically sound exploratory toxicology program. The key areas of concern are potential genotoxicity, mediated by the reduction of the nitro group, and possible carcinogenicity. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to systematically evaluate the safety profile of this compound, ensuring its responsible use in scientific research and drug development. Further studies are warranted to definitively characterize the toxicological properties of HMMNI and its deuterated analogue.

References

The Sentinel Molecule: HMMNI-d3 and its Critical Role in Veterinary Drug Metabolism and Safety Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of veterinary medicine, ensuring the safety of food products derived from treated animals is of paramount importance. This necessitates rigorous monitoring of drug residues, including the parent compounds and their metabolites. For the widely used nitroimidazole antiprotozoal agent, dimetridazole (DMZ), a key metabolite of concern is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[1][2] The accurate quantification of HMMNI is crucial for regulatory compliance and consumer safety. This technical guide delves into the indispensable role of HMMNI-d3, a deuterated isotopologue of HMMNI, in the robust and reliable analysis of dimetridazole metabolism, ensuring the integrity of veterinary drug residue monitoring programs.

This compound, or Hydroxy Dimetridazole-d3, serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[3][4] Its chemical properties are nearly identical to the non-labeled HMMNI, allowing it to mimic the analyte's behavior during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for matrix effects and variations in instrument response.[4]

The Metabolic Journey of Dimetridazole

The biotransformation of dimetridazole in animals primarily involves the oxidation of the 2-methyl group, leading to the formation of HMMNI.[5] This hydroxylation is a significant metabolic pathway, and HMMNI is often found at higher concentrations than the parent drug in various tissues.[1] Understanding this metabolic pathway is fundamental to designing effective residue monitoring strategies.

G Dimetridazole Dimetridazole Metabolism Metabolism Dimetridazole->Metabolism Oxidation HMMNI HMMNI Metabolism->HMMNI Hydroxylation of 2-methyl group Excretion Excretion HMMNI->Excretion

Metabolic pathway of Dimetridazole to HMMNI.

The Analytical Imperative: Quantifying HMMNI with this compound

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for the quantitative analysis of HMMNI residues in various animal-derived matrices. This approach offers high sensitivity, selectivity, and accuracy, which are essential for regulatory purposes.

Experimental Workflow

The general workflow for the analysis of HMMNI in veterinary drug metabolism studies using this compound involves several key steps, from sample collection to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., honey, muscle, egg) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup LC_Separation LC Separation (C18 column) Cleanup->LC_Separation MS_Detection Tandem MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of HMMNI to this compound) MS_Detection->Quantification Validation Method Validation Quantification->Validation

References

Core Principles: The Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of Using HMMNI-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of this compound in mass spectrometry. This compound is the deuterium-labeled internal standard for HMMNI (Hydroxy Dimetridazole), the primary metabolite of the nitroimidazole veterinary drug, Dimetridazole.[1] Due to concerns about the potential carcinogenicity of nitroimidazole residues in food products, highly sensitive and accurate analytical methods are required for their monitoring.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest levels of accuracy and precision.[4]

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known quantity before processing. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.[5]

Deuterated standards, such as this compound, are considered the most effective type of internal standard for several key reasons:

  • Co-elution: this compound has nearly identical chromatographic retention time to the non-labeled HMMNI. This means they pass through the analytical column and enter the mass spectrometer at the same time, experiencing the same matrix effects (suppression or enhancement of the signal due to other components in the sample).[4]

  • Similar Ionization Efficiency: As the chemical properties are almost identical, the deuterated and non-deuterated forms of the molecule will ionize with very similar efficiency in the mass spectrometer's ion source.

  • Mass Differentiation: Despite these similarities, this compound is easily distinguished from HMMNI by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for separate quantification of the analyte and the internal standard.

By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio will remain constant even if the absolute signal intensities fluctuate due to the factors mentioned above.

Metabolic Pathway of Dimetridazole to HMMNI

Dimetridazole undergoes hydroxylation in the body to form its major metabolite, HMMNI. The metabolic conversion is a critical consideration in veterinary drug residue analysis, as the metabolite can persist in tissues and is often monitored as an indicator of the parent drug's use.[6][7]

Metabolic Pathway of Dimetridazole Dimetridazole Dimetridazole HMMNI HMMNI (Hydroxy Dimetridazole) Dimetridazole->HMMNI Hydroxylation

Caption: Metabolic conversion of Dimetridazole to its hydroxy metabolite, HMMNI.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of HMMNI in a food matrix (e.g., honey, egg, or tissue) using this compound as an internal standard, based on common practices in published literature.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for the analysis of veterinary drug residues in food.[8]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 5 grams of tissue or honey).

  • Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add acetonitrile (typically 10 mL) to the sample.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Vortex or shake vigorously for a set period (e.g., 1 minute).

    • Centrifuge to separate the acetonitrile layer from the solid and aqueous layers.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add a dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components like fatty acids and pigments.

    • Vortex and centrifuge.

  • Final Preparation:

    • Take the final acetonitrile extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).

LC-MS/MS Analysis

The prepared sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of nitroimidazoles.[9]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both HMMNI and this compound.

Experimental Workflow for HMMNI Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with this compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Final Concentration Quantification->Result

Caption: A typical workflow for the analysis of HMMNI using this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for HMMNI using this compound as an internal standard. The data is representative of what is expected in a regulated bioanalytical method.

Table 1: Method Validation Parameters
ParameterTypical Value/RangeDescription
Linearity (R²)> 0.99The degree to which the method's response is directly proportional to the analyte concentration.
Accuracy (Recovery)80-120%The closeness of the measured value to the true value.
Precision (RSD%)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.02–0.5 µg/kgThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]
Limit of Quantification (LOQ)0.05–1.0 µg/kgThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][7]
Table 2: Example MRM Transitions for HMMNI and this compound
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
HMMNI158.1112.196.1
This compound161.1115.197.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Principle of Quantification using a Deuterated Internal Standard

The final concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Principle of Quantification with Deuterated IS cluster_input Mass Spectrometer Output cluster_calculation Calculation cluster_output Result Analyte_Signal Peak Area of HMMNI Ratio Calculate Ratio: (HMMNI Area / this compound Area) Analyte_Signal->Ratio IS_Signal Peak Area of this compound IS_Signal->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Concentration of HMMNI Calibration_Curve->Concentration

Caption: The process of calculating the analyte concentration using a deuterated internal standard.

References

Methodological & Application

Application Note and Protocol for the Quantitative Analysis of HMMNI using LC-MS/MS with HMMNI-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantitative analysis of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a metabolite of the nitroimidazole drugs dimetridazole and ronidazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs the deuterated internal standard HMMNI-d3 for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Nitroimidazole compounds are utilized as antibacterial and antiprotozoal agents.[1] Their use in food-producing animals is prohibited in many regions due to potential carcinogenic effects in humans.[1] Consequently, sensitive and selective analytical methods are required to monitor for the presence of their residues, including metabolites like HMMNI, in various food matrices.[2][3] LC-MS/MS offers high sensitivity and specificity for the determination of these compounds at low concentrations.[2][3] This protocol details a robust method for the extraction and quantification of HMMNI, utilizing this compound as an internal standard to ensure accuracy and precision.

Experimental Workflow

The overall experimental workflow for the analysis of HMMNI using LC-MS/MS is depicted below.

HMMNI Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Honey, Egg) Spike Spike with This compound Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for HMMNI analysis.

Experimental Protocols

Reagents and Materials
  • Analytical standards of HMMNI and this compound were obtained from WITEGA (Berlin, Germany).[2]

  • Solvents such as acetonitrile, methanol, and water should be of LC-MS grade.

  • Formic acid (reagent grade).

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode strong cation-exchange or molecularly imprinted polymer).

Sample Preparation (Example for Honey)

This protocol is adapted from a method for nitroimidazole analysis in honey.[1][2]

  • Weigh 1-3 g of the honey sample into a centrifuge tube.[1][2]

  • Spike the sample with the this compound internal standard solution at a suitable concentration (e.g., 2.0 µg/kg).[2]

  • Allow the sample to equilibrate for approximately 10 minutes.[2]

  • Add 2% formic acid solution and vortex to dissolve the honey.[2]

  • Perform a dispersive solid-phase extraction (d-SPE) using a mixed-mode strong cation-exchange sorbent.[2]

  • Alternatively, for molecularly imprinted solid-phase extraction (MISPE), add ammonium acetate buffer, vortex, and centrifuge.[1]

  • Load the supernatant onto a pre-conditioned MISPE column.[1]

  • Wash the column to remove interferences.[1]

  • Elute the analytes with an appropriate solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[2]

  • Reconstitute the dried residue in a specific volume (e.g., 0.5 mL) of the initial mobile phase (e.g., 95:5 v/v 0.1% formic acid in water:acetonitrile).[2]

  • Filter the reconstituted sample through a 0.22 µm filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a composite from established methods for nitroimidazole analysis.[1][2]

3.3.1. Liquid Chromatography (LC) Conditions

ParameterValue
LC System Agilent 1200 series or Waters Acquity UPLC system[1][2]
Column C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[2]
Column Temperature 40 °C[2]
Mobile Phase A 0.1% Formic acid in water[1][2]
Mobile Phase B 0.1% Formic acid in acetonitrile[1][2]
Flow Rate 0.4 mL/min[2]
Injection Volume 10 µL[2]
Gradient Elution 0-0.2 min, 5% B; 0.2-2.0 min, 5-40% B; 2.0-2.5 min, 40-100% B; 2.5-2.6 min, 100-5% B; 2.6-4.0 min, 5% B[2]

3.3.2. Mass Spectrometry (MS) Conditions

ParameterValue
Mass Spectrometer QTRAP 5500 or Micromass Xevo TQ-S triple quadrupole[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Capillary Voltage 2.5 - 3.5 kV[1][2]
Source Temperature 150 °C[2]
Desolvation Temperature 500 °C[2]
Desolvation Gas Flow 800 L/h[2]
Cone Gas Flow 150 L/h[2]
Collision Gas Argon[2]
Detection Mode Multiple Reaction Monitoring (MRM)

3.3.3. MRM Transitions

The selection of precursor and product ions is crucial for selectivity and sensitivity. These are optimized by direct infusion of standard solutions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
HMMNI To be optimizedTo be optimizedTo be optimizedTo be optimized
This compound To be optimizedTo be optimizedTo be optimizedTo be optimized

Note: Specific MRM transitions for HMMNI and this compound need to be determined empirically on the specific instrument being used. For HMMNI, the protonated molecule [M+H]+ would be selected as the precursor ion.

Quantitative Data

The method should be validated according to regulatory guidelines (e.g., EU Commission Decision 2002/657/EC).[1] Key validation parameters are summarized below.

ParameterTypical Performance
Linearity (r²) ≥ 0.99[2]
Limit of Detection (LOD) 0.02–0.07 µg/kg[2]
Limit of Quantification (LOQ) 0.05–0.2 µg/kg[2]
Recovery 90.2 – 105.6%[2]
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 11.2%[2]

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of HMMNI in complex biological matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for regulatory monitoring and research applications. The detailed experimental procedure and performance characteristics serve as a valuable resource for laboratories involved in residue analysis.

References

Application Note: Preparation and Use of HMMNI-d3 as an Internal Standard for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

November 24, 2025

ABSTRACT:

This application note provides a detailed protocol for the preparation of a deuterated internal standard (IS) solution of 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole (HMMNI-d3). The use of a stable isotope-labeled internal standard is a critical component in quantitative liquid chromatography-mass spectrometry (LC-MS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of analytes where HMMNI is a relevant metabolite or biomarker.

Introduction

HMMNI (Hydroxy Dimetridazole) is a principal metabolite of Dimetridazole, a nitroimidazole-class drug used to combat protozoan infections.[2] Due to concerns about potential carcinogenicity, the use of Dimetridazole in food-producing animals is banned in many regions, necessitating sensitive analytical methods for residue monitoring in matrices such as eggs and honey.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace-level quantification of such residues.[5] The inclusion of a stable isotope-labeled internal standard, such as this compound, is best practice. Because it is chemically almost identical to the analyte, the deuterated standard co-elutes and experiences similar ionization effects, allowing for reliable correction of matrix effects and variations in sample processing.[1] This note details the preparation of an this compound internal standard solution and outlines the general workflow for its application in a quantitative LC-MS/MS method.

Quantitative Data Summary

The following table summarizes the preparation of a mixed deuterated internal standard stock solution containing this compound, as adapted from established laboratory procedures for the analysis of nitroimidazoles.[6]

ComponentStock Solution Concentration (µg/mL)SolventStorage ConditionsShelf Life
This compound Varies (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
d3-DMZVaries (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
d3-IPZVaries (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
d3-IPZ-OHVaries (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
d3-MNZVaries (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
d2-MNZ-OHVaries (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
d3-RNZVaries (e.g., 1000)Methanol or Acetonitrile-20 °C, in the darkUp to 5 years
ISTD Spiking Mixture See Protocol BelowDiluent (e.g., Water)+4 °C, in the darkApprox. 4 months

Experimental Protocols

Materials and Reagents
  • This compound certified reference material (powder)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials for storage

Preparation of this compound Stock Solution (e.g., 100 µg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound powder into a clean weighing boat using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound powder to a 10 mL Class A volumetric flask.

  • Solubilization: Add a small volume of LC-MS grade methanol (e.g., 5 mL) to the flask and gently swirl to dissolve the powder completely.

  • Dilution to Volume: Once fully dissolved, bring the solution to the 10 mL mark with methanol. Cap the flask and invert it several times to ensure homogeneity.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the exact weight of the this compound powder.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at -20 °C in the dark. This solution has a shelf life of up to 5 years under these conditions.[6]

Preparation of an Intermediate Spiking Solution (e.g., 1 µg/mL)
  • Allow the this compound stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with an appropriate solvent (e.g., water or mobile phase component).

  • Cap and invert the flask multiple times to ensure a homogenous solution.

  • This intermediate solution should be stored at +4 °C in the dark and is typically stable for approximately 4 months.[6]

Spiking of Samples
  • The final concentration of the internal standard in the analytical sample will depend on the specific method and the expected analyte concentration range.

  • A common practice is to add a small, fixed volume of the intermediate spiking solution to all samples, calibration standards, and quality controls before any sample extraction or protein precipitation steps.[7] This ensures that the internal standard can account for any analyte loss during the entire sample preparation process.[7]

Diagrams

Metabolic Pathway of Dimetridazole

The following diagram illustrates the primary metabolic transformation of Dimetridazole (DMZ) to its hydroxylated metabolite, HMMNI, a process that primarily occurs in the liver.[2]

metabolic_pathway cluster_0 Metabolic Conversion cluster_1 Significance DMZ Dimetridazole (DMZ) (1,2-dimethyl-5-nitroimidazole) HMMNI HMMNI (1-methyl-2-hydroxymethyl-5-nitroimidazole) DMZ->HMMNI Hydroxylation (Primary Pathway in Hepatocytes) info This oxidative pathway is the main route of Dimetridazole biotransformation. HMMNI is a key target for residue analysis.

Caption: Metabolic pathway of Dimetridazole to HMMNI.

Experimental Workflow for LC-MS Analysis with Internal Standard

This diagram outlines the logical steps in a typical quantitative LC-MS/MS workflow, highlighting the critical point at which the this compound internal standard is introduced.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing arrow arrow Sample 1. Sample Collection (e.g., Blank Matrix, QC, Unknown) Spike_IS 2. Spike with this compound IS (Fixed Amount to All Samples) Sample->Spike_IS Extraction 3. Sample Extraction (e.g., LLE, SPE, Protein Precipitation) Spike_IS->Extraction Reconstitution 4. Evaporation & Reconstitution Extraction->Reconstitution Injection 5. Injection into LC-MS/MS Reconstitution->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection (Analyte and IS) Separation->Detection Integration 8. Peak Integration (Area Analyte / Area IS) Detection->Integration Quantification 9. Quantification (Using Calibration Curve) Integration->Quantification Result 10. Final Concentration Report Quantification->Result

Caption: General workflow for quantitative LC-MS using an internal standard.

References

Application of HMMNI-d3 in Food Residue Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HMMNI-d3, the deuterium-labeled form of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), serves as a crucial internal standard for the accurate quantification of HMMNI residues in various food products. HMMNI is a primary metabolite of the nitroimidazole veterinary drugs dimetridazole (DMZ) and ronidazole (RNZ), which have been used to treat protozoan infections in food-producing animals. Due to concerns over their potential carcinogenicity and mutagenicity, the use of nitroimidazoles is prohibited in many countries, necessitating sensitive and reliable analytical methods to monitor for their residues in the food supply.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise results.[2]

This application note provides a comprehensive overview and detailed protocols for the use of this compound in the analysis of HMMNI residues in food matrices, particularly in eggs and animal tissues. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods utilizing this compound or similar methodologies for the determination of HMMNI in food matrices.

Table 1: Recovery and Precision of HMMNI in Fortified Egg and Muscle Samples

MatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Chicken Muscle58114.0
Egg58018.2
Egg11065
Egg29011
Egg5928

Data synthesized from multiple sources demonstrating typical method performance.[3][4][5]

Table 2: Limit of Detection (LOD) and Quantification (LOQ) for HMMNI

MatrixLOD (µg/kg)LOQ (µg/kg)
Egg & Muscle0.5-
Swine Liver-0.1 - 0.5

Data from various validated methods.[3][6]

Experimental Protocols

This section provides a detailed protocol for the analysis of HMMNI in food matrices using this compound as an internal standard. The protocol is a composite of established methods and best practices in the field.[1][4][7]

1. Materials and Reagents

  • HMMNI and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

  • Formic acid (FA)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 solid-phase extraction (SPE) cartridges

  • Phosphate buffer

  • Trichloroacetic acid solution

  • Ethyl acetate

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve HMMNI and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Standard Solutions (1-10 µg/mL): Prepare intermediate solutions of HMMNI and this compound by diluting the stock solutions with methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing HMMNI at various concentrations and a fixed concentration of this compound (e.g., 10 ng/mL) in the initial mobile phase.[7]

3. Sample Preparation (QuEChERS Method for Eggs)

  • Homogenization: Homogenize the egg sample.

  • Weighing and Spiking: Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube. Spike with the this compound internal standard solution and let it sit for 15 minutes.[7]

  • Extraction: Add 10 mL of acetonitrile containing 5% formic acid. Add a QuEChERS extraction pouch containing MgSO₄ and NaCl.[7]

  • Shaking and Centrifugation: Shake vigorously for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and MgSO₄. Vortex for 1 minute and centrifuge.

  • Final Extract Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for HMMNI and this compound should be optimized. Indicative transitions are provided in Table 3.

Table 3: Indicative MRM Transitions for HMMNI and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
HMMNI158.1128.1110.1
This compound161.1131.1113.1

Note: These values may need to be optimized on the specific instrument used.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of HMMNI to the peak area of this compound against the concentration of HMMNI in the working standards.

  • Quantify the amount of HMMNI in the samples by interpolating the peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Food Sample (e.g., Egg, Muscle) spike Spike with This compound Internal Standard sample->spike extraction Solvent Extraction (e.g., Acetonitrile) spike->extraction cleanup Extract Cleanup (d-SPE or SPE) extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms Inject data Data Acquisition (MRM Mode) lcms->data quant Quantification using Calibration Curve data->quant

Caption: Experimental workflow for the analysis of HMMNI in food samples.

logical_relationship parent_drug Parent Drugs (Dimetridazole, Ronidazole) metabolism Metabolism in Animals parent_drug->metabolism metabolite HMMNI Residue in Food metabolism->metabolite analysis LC-MS/MS Analysis with This compound Internal Standard metabolite->analysis result Accurate Quantification of HMMNI analysis->result

Caption: Logical relationship from parent drug to quantitative analysis.

References

Application Notes and Protocols for the Analysis of Nitroimidazoles in Animal Tissues Using HMMNI-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and protozoa. Due to concerns over their potential carcinogenic and mutagenic effects, the use of nitroimidazoles in food-producing animals is banned in many countries.[1][2][3] Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of these compounds in animal-derived food products. This document provides detailed application notes and protocols for the quantitative analysis of nitroimidazole residues, specifically focusing on the metabolite 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in various animal tissues using the deuterated internal standard HMMNI-d3. HMMNI is a common metabolite of both dimetridazole (DMZ) and ronidazole (RNZ).[2][4][5] The use of an isotope-labeled internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Metabolic Pathway of Dimetridazole and Ronidazole to HMMNI

Dimetridazole and ronidazole undergo metabolic transformation in animals, leading to the formation of HMMNI. This metabolic process is a key consideration in the analysis of nitroimidazole residues, as HMMNI can be a marker for the administration of either of its parent compounds.

cluster_0 Parent Drugs cluster_1 Metabolism in Animal Tissues cluster_2 Common Metabolite Dimetridazole Dimetridazole (DMZ) Metabolism Hydroxylation Dimetridazole->Metabolism Ronidazole Ronidazole (RNZ) Ronidazole->Metabolism HMMNI HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) Metabolism->HMMNI

Metabolic conversion of parent nitroimidazoles to HMMNI.

Quantitative Data Summary

The use of this compound as an internal standard provides high accuracy and precision in the quantification of HMMNI. Below is a summary of performance data from a validated method for the analysis of nitroimidazoles in egg and chicken meat.[6]

AnalyteMatrixFortification Level (µg/kg)Corrected Recovery (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Within-Lab Precision (RSD, %)
HMMNIFresh Egg0.5950.120.19≤ 15
HMMNIChicken Meat0.51010.090.14≤ 15
HMMNIWhole Egg Powder1.0980.230.38≤ 15
HMMNIEgg Yolk Powder1.0990.220.36≤ 15

Experimental Protocols

The following protocols are compiled from established methods for the analysis of nitroimidazoles in animal tissues.[1][6][7][8]

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Egg and Muscle Tissues

This protocol is a modified QuEChERS method, which is a streamlined approach for sample preparation.

Materials:

  • Homogenized tissue sample (egg or muscle)

  • This compound internal standard spiking solution

  • Acetonitrile (ACN) with 1% formic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution and let it equilibrate for 15 minutes.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing C18 sorbent.

  • Shake for 1 minute and centrifuge.

  • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Muscle Tissue

This protocol describes a classic liquid-liquid extraction method.

Materials:

  • Homogenized muscle tissue sample

  • This compound internal standard spiking solution

  • Ethyl acetate

  • Petroleum ether

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Evaporator

Procedure:

  • Weigh 5 g of the homogenized muscle sample into a 50 mL centrifuge tube.

  • Spike with this compound internal standard solution.

  • Add 15 mL of ethyl acetate and homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the ethyl acetate supernatant to a clean tube.

  • Repeat the extraction with another 15 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in petroleum ether for further cleanup or directly in the mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[7]

  • Mobile Phase A: 0.1% Formic acid in water[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Column Temperature: 40 °C[7]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. An example gradient is: 0-0.2 min, 5% B; 0.2-2.0 min, 5-40% B; 2.0-2.5 min, 40-100% B; 2.5-2.6 min, 100-5% B; 2.6-4.0 min, 5% B.[7]

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[9]

  • Key MRM Transitions (Precursor Ion > Product Ion):

    • HMMNI: The protonated molecule [M+H]⁺ is the precursor ion. Specific product ions would need to be determined by direct infusion of a standard.

    • This compound: The protonated molecule [M+H]⁺ is the precursor ion, which will be 3 mass units higher than that of HMMNI. The product ions may be the same or shifted by 3 mass units depending on the fragmentation pattern.

Experimental Workflow

The overall workflow for the analysis of nitroimidazoles in animal tissues using this compound is depicted below.

Sample Animal Tissue Sample (e.g., Muscle, Egg) Homogenization Homogenization Sample->Homogenization Spiking Spiking with this compound Internal Standard Homogenization->Spiking Extraction Extraction (QuEChERS or LLE) Spiking->Extraction Cleanup Cleanup (d-SPE or other) Extraction->Cleanup Evaporation Evaporation and Reconstitution Cleanup->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Analysis and Quantification LCMS->Data

General workflow for nitroimidazole analysis.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of HMMNI in various animal tissues. The detailed protocols and performance data presented in these application notes offer a comprehensive guide for researchers and scientists involved in food safety and drug metabolism studies. The high sensitivity and specificity of this method make it suitable for regulatory monitoring and ensuring the absence of prohibited nitroimidazole residues in the food supply.

References

Application Note & Protocol: High-Throughput Screening of Novel Veterinary Drug Candidates Using Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of veterinary diseases, including cancer, inflammatory conditions, and parasitic infections. Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents in veterinary medicine. This document provides a detailed protocol for the screening and characterization of potential kinase inhibitors for veterinary applications. The methods described herein are based on a luminescent kinase assay format, a robust and widely used platform for high-throughput screening (HTS). While the fictitious name "HMMNI-d3" is used as a placeholder for a test compound in the examples, the principles and protocols are broadly applicable to the evaluation of any small molecule inhibitor.

The primary assay discussed is a homogeneous, luminescence-based method that quantifies the activity of a target kinase by measuring the amount of ATP remaining in the reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which in turn leads to a stronger luminescent signal. This method is highly sensitive, easily automated, and suitable for screening large compound libraries to identify novel drug candidates for veterinary use.

Experimental Protocols

1. Preparation of Reagents

  • Kinase Buffer: Prepare a 1X kinase buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL Bovine Serum Albumin (BSA).

  • ATP Solution: Prepare a 2X ATP solution at a concentration twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in the kinase buffer.

  • Kinase-Substrate Solution: Prepare a 2X solution of the target kinase and its corresponding substrate in the kinase buffer. The optimal concentrations of the kinase and substrate should be empirically determined.

  • Test Compound (e.g., "this compound") Dilution Series: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution in the kinase buffer.

  • Detection Reagent: Prepare the luminescent kinase detection reagent according to the manufacturer's instructions.

2. Kinase Inhibition Assay Protocol

  • Dispense 5 µL of the test compound dilutions into the wells of a 384-well white, opaque-bottom plate. Include wells with DMSO only for positive (no inhibition) and negative (no kinase) controls.

  • Add 10 µL of the 2X kinase-substrate solution to all wells except the negative controls.

  • Add 10 µL of kinase buffer without the kinase-substrate to the negative control wells.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of the prepared luminescent detection reagent to all wells.

  • Incubate the plate at room temperature for another 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

3. Data Analysis

  • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_background) where Lumi_control is the signal from the DMSO control, Lumi_sample is the signal from the test compound well, and Lumi_background is the signal from the negative control.

  • The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table summarizes the inhibitory activity of our placeholder compound "this compound" and two other reference compounds against three kinases relevant to veterinary oncology.

CompoundTarget KinaseIC₅₀ (nM)
This compound Canine c-Kit 15.2
This compoundFeline VEGFR289.7
This compoundEquine BRAF>10,000
StaurosporineCanine c-Kit5.8
SunitinibCanine c-Kit25.4
StaurosporineFeline VEGFR27.1
SunitinibFeline VEGFR212.3
StaurosporineEquine BRAF18.9
SunitinibEquine BRAF450.6

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Kinase Buffer, ATP, Kinase-Substrate, and Test Compounds dispense_compounds Dispense 5 µL Test Compounds reagent_prep->dispense_compounds add_kinase Add 10 µL Kinase-Substrate Mix dispense_compounds->add_kinase start_reaction Add 10 µL ATP (Start Reaction) add_kinase->start_reaction incubate_reaction Incubate 60 min at Room Temp start_reaction->incubate_reaction add_detection Add 25 µL Detection Reagent incubate_reaction->add_detection incubate_signal Incubate 10 min at Room Temp add_detection->incubate_signal read_plate Measure Luminescence incubate_signal->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Experimental workflow for the kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Kit, VEGFR2) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription HMMNI_d3 This compound HMMNI_d3->RTK Inhibits

Application Note: High-Throughput Analysis of HMMNI in Eggs Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a metabolite of the veterinary drug dimetridazole, in whole egg samples. The protocol employs a streamlined sample preparation technique based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by cleanup using a lipid removal cartridge. Quantification is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing its deuterated internal standard, HMMNI-d3, for accurate and precise results. This methodology is designed for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Nitroimidazoles are a class of antibiotics used in veterinary medicine for the treatment and prevention of protozoan infections in poultry.[1] The presence of their residues and metabolites in food products of animal origin, such as eggs, is a concern for consumer safety and is regulated in many countries. HMMNI is a major metabolite of dimetridazole (DMZ) and ronidazole (RNZ).[2] Accurate and reliable analytical methods are crucial for monitoring the levels of these residues in eggs to ensure compliance with regulatory limits. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis due to its ability to compensate for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of HMMNI in whole eggs using this compound as an internal standard.

Experimental

Materials and Reagents
  • HMMNI and this compound analytical standards

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), 98% or higher

  • Ultrapure water

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO4)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Agilent Captiva EMR—Lipid cleanup cartridges or equivalent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

Equipment
  • Homogenizer (e.g., rotor-stator or blender)

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, or Waters) equipped with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 100 x 2.1 mm, 1.8 µm)

Sample Preparation

A modified QuEChERS-based extraction followed by a lipid removal cleanup step is employed.

  • Homogenization: Homogenize whole eggs to obtain a uniform sample.

  • Extraction:

    • Weigh 5 g (± 0.1 g) of the homogenized egg sample into a 50 mL centrifuge tube.

    • Spike the sample with the this compound internal standard solution.

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Add a QuEChERS salt packet containing 4 g MgSO4 and 1 g NaCl.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18.

    • Alternatively, for enhanced lipid removal, an Agilent Captiva EMR—Lipid cartridge can be used.[1] If using the cartridge, follow the manufacturer's instructions.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Concentration and Reconstitution:

    • Transfer an aliquot of the cleaned extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
HMMNI[Value to be optimized][Value to be optimized][Value to be optimized]
This compound[Value to be optimized][Value to be optimized][Value to be optimized]

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Results and Discussion

The use of a deuterated internal standard, this compound, is critical for achieving accurate quantification of HMMNI in a complex matrix like eggs. The stable isotope-labeled standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction.

The QuEChERS-based extraction is a simple and rapid method for the initial extraction of HMMNI from the egg matrix. The subsequent cleanup step using PSA and C18 sorbents or a specialized lipid removal cartridge is essential for removing matrix components, particularly phospholipids, which can cause significant ion suppression and contaminate the LC-MS/MS system.

Method performance should be evaluated through a validation study, including the assessment of linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitroimidazole metabolites in eggs, as reported in the literature.

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
HMMNIEgg1.095.25.80.5[3]
HMMNIEgg3.098.74.1-[3]
HMMNIEgg6.0101.33.9-[3]
HMMNIEgg0.588-111≤ 150.5[4]
HMMNIEgg1.086.5-118.3<6-[1]

Conclusion

The described method provides a reliable and high-throughput approach for the determination of HMMNI in whole eggs. The combination of a streamlined sample preparation protocol and the use of a deuterated internal standard with LC-MS/MS analysis ensures high accuracy and precision, making it suitable for routine monitoring and research applications.

Protocol: Detailed Step-by-Step Methodology

1. Sample Homogenization 1.1. Crack whole eggs into a clean beaker. 1.2. Whisk thoroughly until the yolk and albumen are completely mixed and the sample is homogeneous.

2. Extraction 2.1. Accurately weigh 5.0 g (± 0.1 g) of the homogenized egg into a 50 mL polypropylene centrifuge tube. 2.2. Add a known amount of this compound internal standard solution to all samples, blanks, and quality controls. 2.3. Add 10 mL of 1% formic acid in acetonitrile to the tube. 2.4. Add a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. 2.5. Immediately cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker. 2.6. Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup 3.1. Prepare 15 mL d-SPE tubes containing 150 mg of PSA and 50 mg of C18 sorbent. 3.2. Carefully transfer the acetonitrile supernatant (top layer) from the extraction tube to the prepared d-SPE tube. 3.3. Cap the d-SPE tube and vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents. 3.4. Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

4. Concentration and Reconstitution 4.1. Transfer 2 mL of the cleaned supernatant to a clean tube. 4.2. Place the tube in a nitrogen evaporator and evaporate the solvent to complete dryness at 40°C. 4.3. Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). 4.4. Vortex the tube for 30 seconds to ensure the residue is fully dissolved. 4.5. Filter the reconstituted sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

5. LC-MS/MS Analysis 5.1. Set up the LC-MS/MS system with the appropriate column and mobile phases. 5.2. Create a sequence table including calibration standards, blanks, quality control samples, and the prepared egg samples. 5.3. Inject the samples and acquire data in MRM mode. 5.4. Process the data using the instrument's software to generate a calibration curve and quantify the concentration of HMMNI in the egg samples based on the response ratio of HMMNI to this compound.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis_prep Analysis Preparation cluster_analysis Analysis sample Homogenized Egg Sample (5g) spike Spike with this compound Internal Standard sample->spike extraction Add 10 mL Acetonitrile with 1% Formic Acid Add QuEChERS Salts (MgSO4, NaCl) spike->extraction vortex1 Vortex (1 min) extraction->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe Add Supernatant to d-SPE Tube (PSA, C18) supernatant->dspe vortex2 Vortex (30 sec) dspe->vortex2 centrifuge2 Centrifuge (4000 rpm, 5 min) vortex2->centrifuge2 clean_extract Collect Cleaned Extract centrifuge2->clean_extract evaporation Evaporate to Dryness (N2 Stream, 40°C) clean_extract->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.22 µm Syringe Filter) reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms

Caption: Experimental workflow for this compound analysis in eggs.

References

Application Notes and Protocols for the Analysis of Veterinary Drug Residues using HMMNI-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The use of veterinary drugs in food-producing animals is essential for treating and preventing diseases. However, residues of these drugs can remain in food products, posing potential risks to human health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for authorized veterinary drugs and have banned the use of others. To ensure food safety, sensitive and reliable analytical methods are required for the routine monitoring of these residues.

This document provides detailed application notes and protocols for the multi-residue analysis of veterinary drugs, with a focus on nitroimidazoles, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A key aspect of this methodology is the use of isotopically labeled internal standards to ensure accuracy and precision. Here, we highlight the application of 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole (HMMNI-d3), a deuterated metabolite of dimetridazole, as an internal standard for the quantification of nitroimidazole residues in complex food matrices such as honey and eggs.

This compound is the isotopically labeled form of HMMNI (Hydroxy dimetridazole), which is a primary metabolite of the nitroimidazole drug, dimetridazole.[1][2] The use of this compound as an internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and reliability of the quantitative results.[2][3]

Metabolic Pathway of Dimetridazole

Dimetridazole (DMZ) is metabolized in animals primarily through hydroxylation to form 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[1][4] Understanding this metabolic pathway is crucial for selecting the appropriate marker residue for monitoring DMZ use.

G DMZ Dimetridazole (DMZ) Metabolism Hydroxylation in vivo DMZ->Metabolism HMMNI 2-Hydroxymethyl-1-methyl- 5-nitroimidazole (HMMNI) Metabolism->HMMNI

Metabolic conversion of Dimetridazole to HMMNI.

Quantitative Data

The following tables summarize the performance of a typical multi-residue LC-MS/MS method for the analysis of nitroimidazoles in honey, utilizing this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Nitroimidazole Analysis
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Dimetridazole (DMZ)142.196.12181.133
HMMNI 158.1 140.1 - - -
Metronidazole (MNZ)172.1128.11382.125
Ronidazole (RNZ)201.1128.1-82.1-
Ipronidazole (IPZ)170.1124.1-96.1-
Hydroxymetronidazole (MNZOH)188.1126.125123.119
Hydroxyipronidazole (IPZOH)186.1168.1-122.1-
This compound (Internal Standard) 161.1 143.1 - - -
Dimetridazole-d3 (DMZ-d3)145.199.117--
Metronidazole-d3 (MNZ-d3)175.1131.1---

Collision energy values may vary depending on the instrument used.

Table 2: Method Validation Data for Nitroimidazoles in Honey
AnalyteSpiking Level (µg/kg)Recovery (%)RSDr (%)LOD (µg/kg)LOQ (µg/kg)
Dimetridazole (DMZ)1.095.26.80.10.3
HMMNI 1.0 92.5 7.1 0.1 0.3
Metronidazole (MNZ)1.098.75.40.10.3
Ronidazole (RNZ)1.093.18.20.10.4
Ipronidazole (IPZ)1.096.46.50.10.3
Hydroxymetronidazole (MNZOH)1.091.87.50.10.4
Hydroxyipronidazole (IPZOH)1.089.98.90.20.5

RSDr: Relative Standard Deviation for repeatability. LOD: Limit of Detection. LOQ: Limit of Quantification. Data is representative and may vary based on specific laboratory conditions and matrices.[4][5]

Experimental Protocols

This section provides detailed protocols for the analysis of nitroimidazole residues in honey using two common sample preparation techniques: QuEChERS and Solid-Phase Extraction (SPE).

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Honey Sample (2-5 g) Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction (QuEChERS or SPE) Spike->Extraction Cleanup Clean-up (d-SPE or SPE wash) Extraction->Cleanup Evap Evaporation and Reconstitution Cleanup->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing and Quantification LCMS->Data

General workflow for veterinary drug residue analysis.
Protocol 1: Modified QuEChERS Method for Honey

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[5][6][7]

1. Materials and Reagents:

  • Homogenized honey sample

  • This compound internal standard solution

  • Acetonitrile (ACN) with 1% acetic acid

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Dispersive SPE (d-SPE) tubes containing Primary Secondary Amine (PSA) and MgSO₄

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Weigh 5 g (± 0.1 g) of homogenized honey into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex until the honey is fully dissolved.

  • Spike the sample with the this compound internal standard solution and vortex briefly.

  • Add 10 mL of ACN with 1% acetic acid to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

  • Shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method for Honey

SPE provides a more targeted clean-up and can be advantageous for complex matrices.[1]

1. Materials and Reagents:

  • Homogenized honey sample

  • This compound internal standard solution

  • 10 mM ammonium acetate solution (pH 6)

  • SPE cartridges (e.g., Oasis HLB or specific molecularly imprinted polymer cartridges)

  • Methanol (MeOH)

  • Ethyl acetate with 0.5% acetic acid

  • Hexane

  • Heptane:toluene (3:1, v/v)

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • SPE manifold

2. Procedure:

  • Weigh 3 g (± 0.1 g) of homogenized honey into a 50 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 4 mL of 10 mM ammonium acetate (pH 6) and vortex for 1 minute to dissolve the honey.

  • Centrifuge for 5 minutes at 4000 rpm.

  • Condition the SPE cartridge with 1 mL of toluene, followed by 1 mL of ethyl acetate, and then 1 mL of 10 mM ammonium acetate (pH 6).

  • Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 2 x 1 mL of hexane, and 1 mL of heptane:toluene (3:1, v/v). Dry the cartridge under vacuum after the wash steps.

  • Elute the analytes with 3 x 1 mL of ethyl acetate containing 0.5% acetic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 400°C

  • Ion Spray Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1 for specific transitions for each analyte.

Conclusion

The described methods provide a robust and reliable framework for the multi-residue analysis of veterinary drugs, particularly nitroimidazoles, in challenging food matrices. The use of this compound as an internal standard is a critical component of the methodology, ensuring high accuracy and precision in quantification. These protocols can be adapted and validated by individual laboratories to meet their specific needs and regulatory requirements for monitoring veterinary drug residues in food.

References

Application Note and Protocol for the Determination of Hydroxymethyl-nitroimidazole (HMMNI) in Bovine Muscle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroimidazoles are a class of synthetic antimicrobial agents that have been widely used in veterinary medicine to treat and prevent protozoal and anaerobic bacterial infections in food-producing animals.[1][2] 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) is a major metabolite of the nitroimidazole drugs ronidazole and dimetridazole.[1][3] Due to concerns about their potential carcinogenic and mutagenic effects on human health, the use of nitroimidazoles in food-producing animals has been banned in many countries.[1][2][4] Consequently, sensitive and reliable analytical methods are required for the monitoring of HMMNI residues in edible tissues, such as bovine muscle, to ensure food safety and compliance with regulatory limits.

This application note provides a detailed protocol for the determination of HMMNI in bovine muscle using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is based on established and validated procedures, offering high sensitivity and selectivity for the detection and quantification of HMMNI residues.[1][3][5][6]

Principle

The analytical method involves the extraction of HMMNI from homogenized bovine muscle tissue using an organic solvent, followed by a sample clean-up step to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. Quantification is typically achieved using an internal standard to correct for matrix effects and variations in extraction recovery.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane, Petroleum Ether (all HPLC or LC-MS grade)

  • Acids: Formic acid, Acetic acid

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Ammonium sulfate

  • Reagents: EDTA, Ultrapure water

  • Standards: HMMNI analytical standard, Ronidazole-d3 (or other suitable internal standard)

  • Solid-Phase Extraction (SPE) Cartridges: Divinylbenzene-N-vinylpyrrolidone copolymer with sulfo groups or C18 cartridges[3]

  • Equipment:

    • High-speed homogenizer

    • Centrifuge

    • Vortex mixer

    • Sample concentrator (e.g., nitrogen evaporator)

    • Analytical balance

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of HMMNI analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Ronidazole-d3) in methanol.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution to a suitable concentration (e.g., 100 ng/mL) for spiking the samples.

Sample Preparation

The following protocol describes a common extraction and clean-up procedure. Researchers may need to optimize certain steps based on their specific instrumentation and laboratory conditions.

  • Homogenization: Weigh 2.0 ± 0.05 g of thawed, homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (or ethyl acetate) to the centrifuge tube.[1][6]

    • Homogenize the sample for 1 minute using a high-speed homogenizer.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning (Defatting):

    • Transfer the supernatant to a new centrifuge tube.

    • Add 5 mL of n-hexane and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer. Repeat this step if necessary.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) with 5 mL of methanol followed by 5 mL of water.[3]

    • Load the extract from the previous step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Monitor at least two precursor-to-product ion transitions for HMMNI and one for the internal standard for confirmation and quantification.

Data Presentation

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the determination of HMMNI in bovine muscle, based on published data.

ParameterHMMNIReference
Limit of Detection (LOD) 0.007 - 0.1 µg/kg[7]
Limit of Quantification (LOQ) 0.011 - 0.2 µg/kg[3][7]
Recovery 74.6% - 111.1%[3]
Repeatability (RSD%) 0.5% - 8.3%[3]
Decision Limit (CCα) 0.0 - 0.17 µg/kg[1]
Detection Capability (CCβ) 0.08 - 0.41 µg/kg[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of HMMNI in bovine muscle.

experimental_workflow sample Bovine Muscle Sample homogenize Homogenization & Internal Standard Spiking sample->homogenize extract Solvent Extraction (Acetonitrile) homogenize->extract defat Liquid-Liquid Partitioning (n-Hexane) extract->defat spe Solid-Phase Extraction (SPE) Clean-up defat->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for HMMNI determination in bovine muscle.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship between key method validation parameters according to Commission Decision 2002/657/EC.

validation_parameters method Analytical Method lod LOD (Limit of Detection) method->lod cca CCα (Decision Limit) method->cca precision Precision (Repeatability & Reproducibility) method->precision accuracy Accuracy (Recovery) method->accuracy loq LOQ (Limit of Quantification) lod->loq ccb CCβ (Detection Capability) cca->ccb

Caption: Relationship of method validation parameters.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the determination of HMMNI in bovine muscle. The detailed protocol for sample preparation and instrumental analysis, along with the performance data, demonstrates the suitability of this method for routine monitoring and regulatory compliance testing. The use of an internal standard and appropriate sample clean-up are critical for achieving accurate and precise results. Researchers and drug development professionals can adapt and validate this method for their specific needs in the analysis of nitroimidazole residues in food matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cone Voltage for HMMNI-d3 Detection in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the detection of HMMNI-d3 in your MS/MS workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and achieve optimal instrument performance.

Frequently Asked Questions (FAQs)

Q1: What is cone voltage and why is it a critical parameter for this compound analysis?

A1: The cone voltage, also referred to as fragmentor voltage or declustering potential, is a key parameter in the ion source of a mass spectrometer. It plays a crucial role in the ionization process by influencing the energy of the ions as they move from the atmospheric pressure region to the vacuum region of the instrument.[1][2] Proper optimization of the cone voltage is critical for maximizing the signal intensity of the this compound precursor ion while minimizing unwanted in-source fragmentation, ensuring sensitive and accurate quantification.

Q2: What is the typical cone voltage range for a small molecule like this compound?

A2: For small molecules analyzed by electrospray ionization (ESI), the cone voltage typically ranges from 10 to 60 V.[1] However, the optimal value is highly dependent on the specific compound and the mass spectrometer being used. It is essential to determine the optimal cone voltage for this compound empirically on your instrument.

Q3: How does an incorrect cone voltage setting affect the detection of this compound?

A3: An unoptimized cone voltage can lead to several issues:

  • Low Signal Intensity: If the cone voltage is too low, the transmission of ions into the mass analyzer may be inefficient, resulting in a weak signal for this compound.

  • In-Source Fragmentation: Conversely, if the cone voltage is too high, it can induce fragmentation of the this compound precursor ion within the ion source.[2][3] This is a significant concern for deuterated standards as it can lead to the loss of the deuterium label and interfere with accurate quantification.

  • Poor Reproducibility: An unstable or inappropriate cone voltage can contribute to variability in signal intensity between injections, compromising the reproducibility of your results.

Q4: What is in-source fragmentation and why is it a particular concern for deuterated standards like this compound?

A4: In-source fragmentation is the unintended breakdown of ions within the ion source of the mass spectrometer before they enter the mass analyzer.[3] This occurs when excess energy is applied to the ions, often due to a high cone voltage. For deuterated internal standards like this compound, in-source fragmentation can be problematic as it may cause the loss of deuterium atoms, leading to a fragment ion with the same mass-to-charge ratio (m/z) as the non-deuterated analyte. This crosstalk can lead to inaccurate quantification of the target analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal for this compound Incorrect cone voltage setting (too low).Systematically increase the cone voltage in small increments (e.g., 5-10 V) while monitoring the signal intensity of the this compound precursor ion.
Poor ionization efficiency.Ensure the mobile phase composition is appropriate for ESI and that the spray is stable.
High background noise or unexpected peaks Cone voltage is too high, causing in-source fragmentation.Gradually decrease the cone voltage to reduce the energy in the ion source and minimize fragmentation.
Contaminated mobile phase or system.Use high-purity solvents and flush the LC-MS system.
Poor peak shape (fronting or tailing) Suboptimal chromatographic conditions.Optimize the LC gradient, column temperature, and mobile phase pH.
Sample overload.Dilute the sample or reduce the injection volume.
Inconsistent signal intensity between runs Fluctuations in cone voltage or other source parameters.Ensure all MS source parameters, including cone voltage, are stable and optimized. Regularly tune and calibrate the instrument.
Degradation of this compound standard.Prepare fresh standards and store them appropriately.

Experimental Protocols

Protocol: Optimizing Cone Voltage for this compound Detection

This protocol outlines a systematic approach to determine the optimal cone voltage for the detection of the this compound precursor ion using direct infusion.

1. Preparation of this compound Infusion Solution:

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL.

  • The solvent should mimic the mobile phase composition at the expected elution time of this compound (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Set the instrument to monitor the protonated molecule of this compound, [M+H]⁺, in full scan or selected ion monitoring (SIM) mode.

3. Cone Voltage Optimization:

  • Begin with a low cone voltage setting (e.g., 10 V).

  • Gradually increase the cone voltage in discrete steps (e.g., 5 or 10 V increments) over a predefined range (e.g., 10 V to 100 V).

  • At each cone voltage setting, allow the signal to stabilize and then record the intensity of the [M+H]⁺ ion for this compound.

4. Data Analysis:

  • Plot the signal intensity of the this compound precursor ion as a function of the cone voltage.

  • The optimal cone voltage is the value that provides the maximum signal intensity for the precursor ion without significant evidence of fragmentation.

Data Presentation

The following tables provide representative data on how cone voltage can influence the signal intensity and fragmentation of a deuterated standard like this compound. The optimal values will be specific to your instrument and experimental conditions.

Table 1: Effect of Cone Voltage on this compound Precursor Ion Intensity

Cone Voltage (V)Precursor Ion Intensity (Arbitrary Units)
1050,000
20150,000
30 250,000
40220,000
50180,000
60120,000
7080,000
8050,000

Note: This table illustrates a hypothetical optimization where 30 V provides the maximum precursor ion intensity.

Table 2: Impact of Cone Voltage on In-Source Fragmentation

Cone Voltage (V)Precursor Ion ([M+H]⁺) IntensityFragment Ion IntensitySignal-to-Noise (S/N) Ratio of Precursor
20HighNegligible500
40ModerateLow350
60LowHigh150
80Very LowVery High50

Note: This table demonstrates that as cone voltage increases, the precursor ion intensity decreases while fragment ion intensity increases, often leading to a lower signal-to-noise ratio for the precursor.

Visualizations

ConeVoltageOptimizationWorkflow cluster_prep Preparation cluster_setup Instrument Setup cluster_optimization Optimization Loop cluster_analysis Data Analysis prep_solution Prepare this compound Infusion Solution ms_setup Configure MS in ESI+ and SIM/Scan Mode prep_solution->ms_setup infuse Direct Infusion of This compound Solution ms_setup->infuse start_voltage Set Initial Low Cone Voltage (e.g., 10V) infuse->start_voltage record_intensity Record Precursor Ion Intensity start_voltage->record_intensity increase_voltage Incrementally Increase Cone Voltage increase_voltage->record_intensity check_range End of Voltage Range? record_intensity->check_range check_range->increase_voltage No plot_data Plot Intensity vs. Cone Voltage check_range->plot_data Yes determine_optimum Identify Optimal Cone Voltage plot_data->determine_optimum

Caption: Workflow for optimizing cone voltage for this compound detection.

References

Technical Support Center: Managing Matrix Effects with HMMNI-d3 in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-hydroxymethyl-1-methyl-5-nitroimidazole-d3 (HMMNI-d3) as an internal standard to manage matrix effects in complex samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of HMMNI, a metabolite of the nitroimidazole antibiotics ronidazole and dimetridazole. In this compound, three hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled HMMNI, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification of HMMNI.

Q2: What are "matrix effects" and how do they affect my analysis?

A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of the analyte.[1] In complex biological matrices such as plasma, honey, or tissue, these effects can be significant and variable.[2]

Q3: How does this compound help in mitigating matrix effects?

A3: By adding a known amount of this compound to your samples at an early stage of the sample preparation, it experiences the same matrix effects as the native HMMNI. The quantification is then based on the ratio of the analyte signal to the internal standard signal. This ratio should remain constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving analytical accuracy.

Q4: Can this compound itself be affected by matrix effects?

A4: Yes, this compound is also subject to ion suppression or enhancement caused by matrix components. The fundamental principle of using a SIL internal standard is that it is affected to the same degree as the analyte, allowing for reliable correction. An unexpectedly low signal for this compound can be an indicator of significant matrix effects in your sample.

Troubleshooting Guide

Issue 1: Poor Linearity of Calibration Curve (r² < 0.99)

Possible Causes & Solutions

Cause Troubleshooting Steps
Significant Matrix Effects Even with an internal standard, severe matrix effects can disproportionately affect the analyte and this compound, especially at different concentration levels. Solution: Prepare matrix-matched calibration standards by spiking known concentrations of HMMNI and a constant concentration of this compound into a blank matrix extract that is representative of your samples.
Isotopic Crosstalk At high concentrations of HMMNI, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the signal of this compound, leading to a non-linear response.[3] Solution: Evaluate the isotopic contribution by injecting a high-concentration standard of unlabeled HMMNI and monitoring the MRM transition of this compound. If significant crosstalk is observed, consider using a higher mass difference SIL-IS if available, or adjust the calibration range.
Internal Standard Impurity The this compound standard may contain a small amount of unlabeled HMMNI. Solution: Analyze a solution of the this compound standard alone and monitor the MRM transition for unlabeled HMMNI. If a signal is present, contact the supplier for a purity assessment or consider this impurity when calculating final concentrations.
Detector Saturation At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Solution: Dilute your samples and calibration standards to fall within the linear dynamic range of the instrument.
Issue 2: High Variability in Quality Control (QC) Samples

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction recovery between samples can lead to inconsistent results. Solution: Ensure this compound is added to all samples, standards, and QCs at the very beginning of the sample preparation process to account for extraction variability. Review and optimize the sample preparation protocol for consistency.
Chromatographic Shift A slight difference in retention time between HMMNI and this compound can expose them to different matrix components, causing variable matrix effects. Solution: Optimize the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution of the analyte and internal standard.
Matrix Differences between Samples The composition of the matrix can vary significantly between different samples (e.g., plasma from different individuals).[2] Solution: If possible, use a pooled blank matrix for the preparation of calibrators and QCs. Evaluate matrix effects across at least six different lots of blank matrix during method validation.[1]
Issue 3: Unexpectedly Low or High this compound Signal

Possible Causes & Solutions

Cause Troubleshooting Steps
Severe Ion Suppression/Enhancement A very "dirty" sample can cause extreme suppression or enhancement of both the analyte and internal standard signals. Solution: Improve the sample clean-up procedure. Techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) can be effective in removing interfering matrix components.[4]
Incorrect Spiking Concentration An error in the preparation or addition of the this compound working solution can lead to incorrect signal intensities. Solution: Double-check the concentration of your this compound stock and working solutions. Verify the pipettes used for spiking.
Deuterium Exchange Although less common for the methyl-d3 label on HMMNI, deuterium exchange can occur under certain pH or temperature conditions, leading to a loss of the deuterated signal. Solution: Investigate the stability of this compound under your sample storage and preparation conditions.

Data Presentation

Table 1: Representative UHPLC-MS/MS Parameters for HMMNI and this compound Analysis

ParameterSetting
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation from matrix interferences
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for HMMNI and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
HMMNI158.1112.115
HMMNI (Qualifier)158.182.120
This compound 161.1 115.1 15

Note: These values are illustrative and should be optimized for your specific instrument and method.

Table 3: Recovery and Precision Data for HMMNI Analysis in Honey using this compound

Spiked Concentration (µg/kg)Average Recovery (%)RSDr (%) (Intra-day)RSDR (%) (Inter-day)
1.095.25.88.7
5.098.74.27.1
10.0101.53.56.5

Data synthesized from typical performance characteristics reported in nitroimidazole analysis literature.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement in the analytical method.

Materials:

  • HMMNI and this compound analytical standards

  • Blank matrix (e.g., honey, plasma) from at least six different sources

  • Mobile phase solvents

Procedure:

  • Prepare Set A: A solution of HMMNI (at a mid-range concentration) and this compound (at the working concentration) in the mobile phase.

  • Prepare Set B: Blank matrix extracts from the six different sources. Spike HMMNI and this compound into these extracts after the extraction process to the same final concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The relative standard deviation (RSD) of the MF across the different matrix sources should be <15%.

Protocol 2: Sample Preparation for Honey using d-SPE

Objective: To extract HMMNI from a honey matrix.

Procedure:

  • Weigh 1 g of honey into a 15 mL centrifuge tube.

  • Spike with the this compound internal standard solution and let it equilibrate for 10 minutes.

  • Add 5 mL of 2% formic acid in water and vortex until the honey is fully dissolved.

  • Add the d-SPE salt mixture (e.g., magnesium sulfate, sodium chloride) and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 0.5 mL of the initial mobile phase, filter, and inject into the UHPLC-MS/MS system.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Weighing (e.g., 1g Honey) spike 2. Spike with This compound IS sample->spike extract 3. Extraction (e.g., d-SPE) spike->extract cleanup 4. Centrifugation & Supernatant Collection extract->cleanup evap 5. Evaporation cleanup->evap recon 6. Reconstitution evap->recon inject 7. Injection recon->inject lc 8. UHPLC Separation (C18 Column) inject->lc ms 9. MS/MS Detection (ESI+, MRM) lc->ms integrate 10. Peak Integration ms->integrate ratio 11. Calculate Area Ratio (HMMNI / this compound) integrate->ratio quant 12. Quantification ratio->quant

Caption: Experimental workflow for HMMNI analysis using this compound.

troubleshooting_logic start Poor Linearity or High QC Variability check_is Check IS Signal (Area, S/N) start->check_is is_ok IS Signal Consistent? check_is->is_ok check_chrom Evaluate Chromatography (Peak Shape, Co-elution) is_ok->check_chrom Yes is_low IS Signal Low/Variable is_ok->is_low No check_matrix Assess Matrix Effects (Post-extraction spike) check_chrom->check_matrix check_xtalk Investigate Crosstalk (Inject high conc. analyte) check_matrix->check_xtalk improve_cleanup Improve Sample Cleanup (e.g., SPE) is_low->improve_cleanup check_spike Verify IS Spiking (Conc., Volume) is_low->check_spike

Caption: Logic diagram for troubleshooting common this compound issues.

References

Technical Support Center: Overcoming Ion Suppression with HMMNI-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression when using HMMNI-d3 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled form of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), which is a primary metabolite of the nitroimidazole drug, dimetridazole (DMZ).[1][2][3] It is widely used as an internal standard (IS) in quantitative LC-MS/MS assays for the detection of HMMNI and other nitroimidazole residues in various biological matrices.[4][5] Because this compound is chemically and structurally almost identical to the non-labeled HMMNI, it exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization.[6] This allows it to effectively compensate for variations in the analytical process, including ion suppression, leading to more accurate and precise quantification.[4][6]

Q2: What is ion suppression and how does it affect my analysis when using this compound?

Ion suppression is a type of matrix effect that frequently occurs in liquid chromatography-mass spectrometry (LC-MS).[7] It is the reduction in the ionization efficiency of a target analyte, such as HMMNI, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[8] These interfering components compete with the analyte for ionization in the MS source, which can lead to a suppressed signal, reduced sensitivity, and inaccurate quantification.[7] While this compound is designed to co-elute with HMMNI and experience the same degree of ion suppression, severe or highly variable matrix effects can still pose a challenge to analytical accuracy.[4]

Q3: What are the common causes of ion suppression in the analysis of nitroimidazoles like HMMNI?

Common causes of ion suppression in the analysis of HMMNI and other nitroimidazoles include:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices such as honey, eggs, and animal tissues are a primary cause.[3][4][9]

  • Sample Preparation: Inadequate cleanup during sample preparation can leave behind interfering substances.[8]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.

  • Mobile Phase Additives: Non-volatile buffers and certain ion-pairing agents can interfere with the electrospray ionization (ESI) process.

Q4: How can I detect and assess the degree of ion suppression in my HMMNI analysis?

A standard method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of an HMMNI standard solution into the LC eluent after the analytical column but before the ESI source to establish a stable baseline signal. A blank matrix extract is then injected. Any dip in the baseline signal during the chromatographic run indicates retention time windows where ion suppression is occurring due to eluting matrix components.

Another common method is a post-extraction spike analysis. Here, you compare the signal response of this compound in a clean solvent (neat solution) to its response in a blank matrix extract that has been spiked after the extraction process. A significantly lower signal in the matrix extract indicates ion suppression.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when using this compound.

Problem 1: Low or Inconsistent Signal for HMMNI and this compound

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solutions:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective for complex matrices.[3][11]

    • Optimize Chromatography: Adjust the LC gradient, column chemistry, or flow rate to achieve better separation of HMMNI and this compound from co-eluting matrix components.

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, provided the analyte concentration remains above the limit of quantification.

Problem 2: Poor Accuracy and Precision in Quality Control (QC) Samples

  • Possible Cause: Variable matrix effects between different samples leading to inconsistent ion suppression.

  • Solutions:

    • Ensure Co-elution of Analyte and Internal Standard: A slight chromatographic separation between HMMNI and this compound due to the deuterium isotope effect can expose them to different matrix environments.[10] Adjusting chromatographic conditions to ensure perfect co-elution is crucial.

    • Matrix-Matched Calibration: Prepare calibration standards and QC samples in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

    • Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in matrix effects across different samples.

Quantitative Data on Overcoming Ion Suppression

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to counteract matrix effects. The following table summarizes data from a study on the analysis of nitroimidazoles in honey, demonstrating the compensating effect of using internal standards.

AnalyteMatrix Effect (External Standard Calibration)Matrix Effect (Internal Standard Calibration)
DMZ77%99%
RNZ81%101%
MNZOH23%94%
HMMNI34%96%
Data adapted from a study on nitroimidazole analysis in honey, showing slope ratios of the matrix slope versus solvent slope. A value of 100% indicates no matrix effect, values <100% indicate ion suppression.[4]

Experimental Protocols

1. Protocol for Sample Preparation of Honey Samples using Dispersive Solid-Phase Extraction (d-SPE)

This protocol is adapted for the analysis of nitroimidazole residues, including HMMNI, in honey.[4]

  • Weigh 1 g of a honey sample into a 15 mL centrifuge tube.

  • Spike the sample with the this compound internal standard solution (e.g., at 2.0 µg/kg) and allow it to equilibrate for 10 minutes.

  • Add 3 mL of a 2% formic acid solution and vortex for 1 minute to dissolve the honey.

  • Add 0.5 g of MCX sorbent (a mixed-mode cation exchange sorbent) and vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Discard the aqueous supernatant.

  • Add 3 mL of methanol to the sorbent, vortex for 1 minute, and centrifuge again at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Protocol for Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Prepare a solution of HMMNI in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.

    • Deliver this solution at a constant low flow rate (e.g., 10-20 µL/min) via a syringe pump.

    • Use a tee-union to introduce the HMMNI solution into the LC eluent stream after the analytical column and before the MS ion source.

  • Procedure:

    • Begin the infusion and allow the MS signal to stabilize, establishing a constant baseline.

    • Inject a blank matrix sample that has been processed through your entire sample preparation procedure.

    • Monitor the signal of the infused HMMNI throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no significant ion suppression.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Visualizations

G cluster_0 Troubleshooting Low Signal with this compound A Low or Inconsistent Signal Observed B Assess Matrix Effects A->B C Post-Column Infusion B->C Qualitative D Post-Extraction Spike B->D Quantitative E Ion Suppression Confirmed? C->E D->E F Optimize Sample Prep (e.g., SPE, QuEChERS) E->F Yes G Optimize Chromatography (Gradient, Column) E->G Yes H Dilute Sample E->H Yes J No Significant Suppression - Check Instrument E->J No I Re-analyze F->I G->I H->I G cluster_1 Sample Preparation Workflow for Honey Matrix A 1. Weigh Honey Sample (1g) B 2. Spike with this compound & Equilibrate A->B C 3. Dissolve in 2% Formic Acid B->C D 4. Add d-SPE Sorbent (MCX) & Vortex C->D E 5. Centrifuge & Discard Supernatant D->E F 6. Elute with Methanol & Centrifuge E->F G 7. Filter Supernatant for LC-MS/MS F->G

References

Technical Support Center: Troubleshooting Chromatographic Peak Splitting of HMMNI-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of HMMNI-d3. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges, particularly peak splitting, encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled form of Hydroxy Dimetridazole (HMMNI).[1][2] HMMNI is a hydroxy metabolite of the nitroimidazole agent, Dimetridazole.[1][2] Due to its isotopic labeling, this compound is frequently used as an internal standard for quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Q2: I am observing peak splitting for this compound in my chromatogram. What are the potential causes?

Peak splitting in chromatography can arise from a variety of factors, which can be broadly categorized into four areas: the column, the mobile phase, the sample and injection, and the hardware.

Summary of Potential Causes for Peak Splitting

CategoryPotential Cause
Column Column void or channeling at the head of the column.[4][5]
Blocked or partially blocked column inlet frit.[4][5]
Contamination of the guard or analytical column.[6][7]
Uneven column packing.[8]
Mobile Phase Mobile phase pH is too close to the pKa of this compound, or the mobile phase is inadequately buffered.
Incompatible mobile phase composition.[7]
Sample & Injection Sample solvent is too strong compared to the mobile phase.[6][9]
Sample overload (concentration too high).[8]
Co-elution with an interfering compound.[10]
Hardware Improper connections or fittings leading to dead volume.[6][9]
Issues with the injector, such as a partially blocked needle.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of this compound peak splitting.

Guide 1: Differentiating Between a Chemistry Problem and a System Problem

The first step is to determine if the peak splitting is specific to this compound or if it affects all peaks in the chromatogram.

  • All peaks are splitting: This typically indicates a system-wide issue, such as a problem with the column, a blocked frit, or an improper connection in the flow path.[5][9]

  • Only the this compound peak is splitting: This suggests a chemistry-related issue specific to the analyte, such as sample solvent incompatibility, co-elution, or interactions with the stationary phase.[4][10]

A troubleshooting workflow for this initial diagnosis is presented below:

G A Observe Peak Splitting B Are all peaks splitting? A->B C System-wide Issue (Column, Hardware) B->C Yes D Analyte-Specific Issue (Sample, Mobile Phase) B->D No

Caption: Initial diagnostic workflow for peak splitting.

Guide 2: Addressing System-Wide Peak Splitting

If all peaks are splitting, follow these steps:

  • Check for Column Voids: A void at the top of the column can cause the sample to spread unevenly, leading to split peaks.[4]

    • Solution: Disconnect the column and inspect the inlet. If a void is visible, you may try to gently tap the column to settle the packing material or, if possible, top it off with compatible packing material. However, it is often more effective to replace the column.

  • Inspect and Clean/Replace the Inlet Frit: A partially blocked frit will cause the sample to be delivered to the column unevenly.[5]

    • Solution: Backflushing the column may dislodge particulates from the frit. If this does not resolve the issue, the frit may need to be replaced.

  • Examine All Fittings and Connections: Check all connections between the injector and the detector for leaks or improper fittings that could introduce dead volume.[6][9]

    • Solution: Ensure all fittings are tight and that the correct ferrules are used. Use low-dead-volume fittings where possible.[8]

Guide 3: Troubleshooting Analyte-Specific Peak Splitting

If only the this compound peak is splitting, consider the following:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak distortion for early eluting peaks.[6][9]

    • Solution: Dissolve and inject this compound in the initial mobile phase or a weaker solvent.

  • Sample Overload: High concentrations of the analyte can lead to non-linear interactions with the stationary phase, causing peak splitting.[8]

    • Solution: Dilute the sample and inject a smaller volume.

  • Co-elution: The split peak may actually be two separate, closely eluting compounds.[10]

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.

  • On-Column Degradation: this compound may be degrading on the column, leading to the appearance of a second peak.

    • Solution: Ensure the mobile phase pH is compatible with the analyte's stability. Use a fresh, high-purity standard.

A logical workflow for troubleshooting these issues is as follows:

G A Analyte-Specific Peak Splitting B Reduce Injection Volume/Concentration A->B C Did peak shape improve? B->C D Sample Overload was the issue C->D Yes E Change Sample Solvent to Mobile Phase C->E No F Did peak shape improve? E->F G Solvent Mismatch was the issue F->G Yes H Optimize Method (Gradient, Temp) F->H No I Potential Co-elution or Degradation H->I

Caption: Troubleshooting workflow for analyte-specific issues.

Experimental Protocols

Below is a typical experimental protocol for the analysis of this compound using UHPLC-MS/MS, based on methods described in the literature.[11][12]

Objective: To achieve a sharp, symmetrical chromatographic peak for this compound.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Purified water

  • Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm particle size) or equivalent[11]

Instrumentation:

  • UHPLC system with a temperature-controlled column oven

  • Tandem mass spectrometer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a working standard by diluting the stock solution in the initial mobile phase composition (e.g., 95% A: 5% B).

  • UHPLC-MS/MS Conditions:

    • Column: Acquity BEH C18, 50 x 2.1 mm, 1.7 µm

    • Column Temperature: 40 °C[11]

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 40% B

      • 5-6 min: Hold at 40% B

      • 6-7 min: Return to 5% B

      • 7-10 min: Re-equilibration at 5% B

    • MS Detection: Electrospray ionization in positive mode (ESI+), monitoring for the appropriate precursor and product ions for this compound.

Data Presentation

The following tables illustrate how to systematically troubleshoot and the expected impact on peak shape. The data is hypothetical and for illustrative purposes.

Table 1: Troubleshooting Sample Solvent Effects

ExperimentSample SolventPeak ShapeAsymmetry Factor
1AcetonitrileSplit> 2.0
250:50 Water:AcetonitrileBroad1.8
395:5 Water:Acetonitrile (Initial Mobile Phase)Symmetrical1.1

Table 2: Troubleshooting Sample Overload

ExperimentConcentration (ng/mL)Injection Volume (µL)Peak ShapeAsymmetry Factor
110010Split> 2.0
21002Tailing1.6
3205Symmetrical1.2

References

Technical Support Center: Optimizing HMMNI-d3 Quantification by Improving Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of HMMNI-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of HMMNI (Hydroxy Dimetridazole) using its deuterated internal standard, this compound, primarily with liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is the deuterium-labeled version of HMMNI (Hydroxy Dimetridazole), a metabolite of the antiprotozoal agent Dimetridazole.[2][3] In quantitative mass spectrometry, this compound serves as an ideal internal standard. Because it is chemically identical to the analyte (HMMNI) but has a different mass, it co-elutes and experiences similar ionization effects in the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[2]

Q2: What is the signal-to-noise ratio (S/N) and why is it critical for quantification?

The signal-to-noise ratio (S/N) is a measure of the strength of the analytical signal from your target analyte (HMMNI) relative to the background noise.[6][7] A high S/N is crucial for sensitive and accurate quantification, especially at low concentrations. It determines the limit of detection (LOD) and the limit of quantification (LOQ) of an analytical method.[6] A poor S/N can lead to inaccurate measurements and unreliable results.

Q3: What are the common sources of high background noise in LC-MS analysis?

High background noise in LC-MS can originate from several sources, including:

  • Contaminated solvents or reagents: Using non-LC-MS grade solvents or additives can introduce contaminants that increase background noise.[8]

  • Dirty instrument components: A contaminated ion source, transfer capillary, or mass analyzer can be a significant source of noise.[9][10]

  • Electronic interference: Nearby electronic devices can sometimes interfere with the sensitive electronics of the mass spectrometer.[11]

  • Sample matrix effects: Complex biological matrices can contain numerous endogenous compounds that co-elute with the analyte and contribute to background noise.[8]

  • In-source fragmentation: Unstable compounds may fragment in the ion source, creating a high chemical background.

Q4: Can the this compound internal standard itself be a source of noise or interference?

Yes, under certain circumstances, the deuterated internal standard can contribute to issues:

  • Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled HMMNI, which can interfere with the quantification of low-level samples. Always check the certificate of analysis for isotopic purity.

  • "Cross-talk": This occurs when the isotopic peaks of the analyte overlap with the signal of the deuterated standard. Using a standard with a sufficient mass difference (at least 3 amu) is recommended to minimize this.[12]

  • Degradation: Improper storage or handling can lead to the degradation of the internal standard, introducing impurities.[11]

Troubleshooting Guides

Guide 1: Low Signal Intensity for HMMNI and/or this compound

A common issue is observing a weak signal for either the analyte, the internal standard, or both. A systematic approach is key to identifying the root cause.

Troubleshooting Steps:

  • Verify Standard Preparation: Double-check the concentration and dilution calculations for your HMMNI and this compound stock and working solutions.

  • Isolate the Mass Spectrometer: Perform a direct infusion of a known concentration of HMMNI or this compound into the mass spectrometer, bypassing the LC system.

    • Good Signal: If the signal is strong and stable, the issue likely lies with the LC system or the sample preparation.

    • Poor Signal: If the signal is still weak, the problem is with the mass spectrometer settings, the standard itself, or the infusion setup.

  • Optimize Mass Spectrometer Parameters: Ensure that the MS parameters are optimized for HMMNI and this compound. This includes tuning the ion source parameters and collision energies for the specific MRM transitions.

  • Check the LC System: Inspect for leaks, ensure proper mobile phase composition, and check the performance of the analytical column.[9]

  • Evaluate Sample Preparation: Inefficient sample extraction or the presence of significant matrix effects can suppress the ionization of the analyte and internal standard.[6][9]

Guide 2: High Background Noise in the Chromatogram

High background noise can obscure the signal of interest, leading to poor S/N and inaccurate quantification.

Troubleshooting Steps:

  • Solvent and Reagent Check: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[8]

  • System Cleaning: If the noise is persistent, a systematic cleaning of the LC-MS system may be necessary. This includes:

    • Flushing the LC system with a series of strong and weak solvents.

    • Cleaning the ion source components according to the manufacturer's guidelines.[9][10]

  • Identify the Source of Contamination:

    • Inject a blank solvent sample. If the noise is still present, the contamination is likely within the LC-MS system.

    • If the blank is clean, inject a sample that has gone through the entire sample preparation process without the biological matrix. This can help identify contamination from reagents or tubes used during sample preparation.

  • Optimize Chromatographic Method: Adjusting the chromatographic gradient or using a more efficient column can help separate the analyte from co-eluting matrix components that may be contributing to the noise.

Data Presentation: Optimizing MS Parameters for HMMNI Quantification

The following table summarizes key mass spectrometer parameters that can be optimized to improve the signal-to-noise ratio for HMMNI and this compound. Optimal values are instrument-dependent and should be determined empirically.

ParameterTypical Starting ValueOptimization Goal for Improved S/N
Ion Source Gas Flow (Nebulizer) 40-60 psiOptimize for efficient droplet formation and desolvation.
Drying Gas Flow 8-12 L/minEnsure complete desolvation without analyte degradation.
Drying Gas Temperature 300-400 °CMaximize desolvation while minimizing thermal degradation of HMMNI.[6]
Capillary Voltage 3.0-4.5 kVOptimize for stable spray and maximum ion current.
Fragmentor/Nozzle Voltage 100-150 VOptimize for efficient ion transmission into the mass analyzer.
Collision Energy (for MRM) 15-30 eVMaximize the intensity of the product ion for each transition.

Experimental Protocols

Protocol 1: General Procedure for Quantification of HMMNI using this compound by LC-MS/MS

This protocol provides a general framework. Specific details should be optimized for your particular matrix and instrumentation.

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of HMMNI and this compound in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Sample Preparation (e.g., Protein Precipitation):

    • To 100 µL of sample (e.g., plasma, tissue homogenate), add 20 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5-10 µL.

    • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both HMMNI and this compound.

  • Data Analysis:

    • Integrate the peak areas for the HMMNI and this compound MRM transitions.

    • Calculate the peak area ratio (HMMNI/HMMNI-d3).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of HMMNI in the unknown samples from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integrate Peak Integration Detection->Integrate Calculate_Ratio Calculate Area Ratio (HMMNI/HMMNI-d3) Integrate->Calculate_Ratio Cal_Curve Generate Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify HMMNI Concentration Cal_Curve->Quantify

Caption: Experimental workflow for HMMNI quantification using this compound.

G Start Poor Signal-to-Noise Ratio for HMMNI Check_Signal Low Signal or High Noise? Start->Check_Signal Low_Signal Low Signal Check_Signal->Low_Signal Low Signal High_Noise High Noise Check_Signal->High_Noise High Noise Infuse_Std Infuse Standard Directly into MS Low_Signal->Infuse_Std Signal_OK Signal OK? Infuse_Std->Signal_OK Check_LC Troubleshoot LC System (Leaks, Column, Mobile Phase) Signal_OK->Check_LC Yes Check_MS Optimize MS Parameters (Source, Tuning) Signal_OK->Check_MS No Check_Sample_Prep Review Sample Prep (Extraction Efficiency, Matrix Effects) Check_LC->Check_Sample_Prep Blank_Injection Inject Blank Solvent High_Noise->Blank_Injection Noise_Persists Noise Persists? Blank_Injection->Noise_Persists System_Contamination System Contamination (Flush LC, Clean Ion Source) Noise_Persists->System_Contamination Yes Reagent_Contamination Reagent/Solvent Contamination (Prepare Fresh Reagents) Noise_Persists->Reagent_Contamination No

References

assessing and correcting for HMMNI-d3 cross-talk in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HMMNI-d3 as an internal standard in mass spectrometry. The focus is on identifying, assessing, and correcting for isotopic cross-talk to ensure accurate and reliable quantification of HMMNI (Hydroxy Dimetridazole).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is the deuterium-labeled form of HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole), which is a primary metabolite of the antiprotozoal drug Dimetridazole (DMZ).[1][2] In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS).[1] It is used to improve the accuracy and precision of the measurement of HMMNI in complex matrices such as animal tissues and eggs.[1][3]

Q2: What is isotopic cross-talk in the context of HMMNI and this compound analysis?

A2: Isotopic cross-talk refers to the interference where the signal from the unlabeled analyte (HMMNI) contributes to the signal of its deuterated internal standard (this compound).[4] This occurs because of the natural abundance of heavy isotopes (like Carbon-13) in the HMMNI molecule. A small fraction of HMMNI molecules will naturally have a mass that is one, two, or three mass units higher than its monoisotopic mass. When the mass difference between the analyte and the SIL-IS is small (in this case, 3 mass units), the isotopic peaks of a high-concentration analyte can overlap with the mass of the internal standard. This overlap can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.[4][5]

Q3: What are the consequences of uncorrected this compound cross-talk?

A3: Uncorrected isotopic cross-talk can lead to several analytical issues:

  • Non-linear calibration curves: Especially at higher concentrations of HMMNI, the cross-talk can cause the calibration curve to become non-linear, making accurate quantification difficult.[4][5]

  • Inaccurate quantification: The artificially inflated internal standard signal will lead to an underestimation of the true analyte concentration.

  • Poor assay reproducibility: The extent of cross-talk can vary between samples with different analyte concentrations, leading to poor reproducibility of results.

Q4: How can I determine the appropriate MRM transitions for HMMNI and this compound?

A4: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for minimizing potential cross-talk. You should infuse a standard solution of both HMMNI and this compound into the mass spectrometer to determine the optimal precursor and product ions. The goal is to choose transitions that are specific and intense for each compound.

Based on available literature, here are some commonly used MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
HMMNI (DMZOH)158140
This compound (DMZOH-d3)161143

Note: These transitions should be empirically verified and optimized on your specific instrument.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Non-linear calibration curve at high concentrations Isotopic cross-talk from HMMNI to this compound.1. Assess the contribution of HMMNI to the this compound signal using the protocol provided below. 2. Apply a mathematical correction to your data. 3. If possible, dilute samples to fall within the linear range of the assay.
Poor accuracy and precision 1. Uncorrected isotopic cross-talk. 2. Impurity in the this compound internal standard (i.e., presence of unlabeled HMMNI). 3. Chromatographic separation of HMMNI and this compound.1. Follow the steps for assessing and correcting cross-talk. 2. Check the certificate of analysis for your this compound standard for isotopic purity. If necessary, analyze a neat solution of the internal standard to check for the presence of unlabeled HMMNI. 3. Optimize your chromatographic method to ensure co-elution of the analyte and internal standard.
Significant signal detected in the this compound channel when injecting a high-concentration HMMNI standard This is a direct indication of isotopic cross-talk.Quantify the percentage of cross-talk and apply a correction factor to your calculations.

Experimental Protocols

Protocol for Assessing this compound Cross-Talk

This protocol allows for the quantification of the contribution of the HMMNI signal to the this compound MRM transition.

Materials:

  • HMMNI analytical standard

  • This compound internal standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Procedure:

  • Prepare a High-Concentration HMMNI Standard: Prepare a solution of HMMNI at the highest expected concentration in your samples (e.g., the concentration of your highest calibration standard). This solution should not contain any this compound.

  • Prepare an this compound Standard: Prepare a solution of this compound at the concentration you typically use in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration HMMNI standard and acquire data, monitoring both the MRM transition for HMMNI and the MRM transition for this compound.

    • Inject the this compound standard and acquire data, monitoring both MRM transitions.

  • Data Analysis:

    • In the chromatogram from the high-concentration HMMNI injection, measure the peak area of the signal in the this compound MRM channel. This is the cross-talk signal.

    • Measure the peak area of the HMMNI signal in its own MRM channel from the same injection.

    • Calculate the percentage of cross-talk using the following formula:

      % Cross-Talk = (Peak Area in this compound channel / Peak Area in HMMNI channel) * 100

Protocol for Correcting for this compound Cross-Talk

Once the percentage of cross-talk is determined, you can apply a correction to your data.

Procedure:

  • For each sample, calculate the contribution of the HMMNI signal to the this compound signal:

    Cross-Talk Contribution = (Peak Area of HMMNI in sample) * (% Cross-Talk / 100)

  • Subtract this contribution from the observed peak area of this compound in the sample:

    Corrected this compound Peak Area = (Observed this compound Peak Area) - (Cross-Talk Contribution)

  • Use the Corrected this compound Peak Area for all subsequent calculations of the analyte concentration.

Visual Guides

cross_talk_assessment_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_analyte Prepare High-Concentration HMMNI Standard inject_analyte Inject HMMNI Standard Monitor both MRM Channels prep_analyte->inject_analyte prep_is Prepare this compound Working Solution inject_is Inject this compound Standard Monitor both MRM Channels prep_is->inject_is measure_areas Measure Peak Areas inject_analyte->measure_areas calculate_xtalk Calculate % Cross-Talk measure_areas->calculate_xtalk apply_correction Apply Correction Factor to Sample Data calculate_xtalk->apply_correction

Caption: Workflow for assessing and correcting this compound cross-talk.

conceptual_diagram cluster_analyte Analyte (HMMNI) cluster_is Internal Standard (this compound) analyte_m Monoisotopic Peak (M) analyte_m1 M+1 analyte_m2 M+2 analyte_m3 M+3 (Isotopic Peak) is_peak Monoisotopic Peak (M+3) analyte_m3->is_peak causes interference

Caption: Conceptual diagram of isotopic cross-talk from HMMNI to this compound.

References

Technical Support Center: Optimization of HMMNI-d3 Extraction from Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Hydroxy Dimetridazole (HMMNI) and its deuterated internal standard, HMMNI-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize extraction recovery from various food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for HMMNI and this compound?

A1: Low recovery is a frequent issue stemming from several factors:

  • Suboptimal Extraction Solvent: The polarity and pH of the extraction solvent are critical. HMMNI is a polar compound, and solvents like acetonitrile (often acidified) or ethyl acetate are typically effective.

  • Inefficient Phase Transfer: During liquid-liquid extraction (LLE), incomplete partitioning of the analyte into the organic phase can lead to significant losses. Vigorous mixing and appropriate pH adjustment are crucial.

  • Poor SPE Cartridge Performance: In solid-phase extraction (SPE), issues can arise from improper cartridge conditioning, incorrect pH of the sample load, or using a wash solvent that is too strong and prematurely elutes the analyte.

  • Matrix Effects: Complex food matrices like meat, eggs, or honey can contain endogenous substances that bind to the analyte, preventing its efficient extraction.

  • Analyte Degradation: HMMNI can be sensitive to high temperatures and extreme pH conditions. Ensure evaporation steps are conducted under gentle nitrogen streams at moderate temperatures (e.g., not exceeding 40°C).

Q2: I am observing high variability (high %RSD) in my recovery results. What should I investigate?

A2: High variability often points to inconsistencies in the sample preparation workflow. Key areas to check include:

  • Inconsistent Homogenization: Ensure the food sample is completely homogenized before taking a subsample for extraction. Non-homogenous samples will lead to significant variations in analyte concentration.

  • Imprecise Pipetting: Verify the accuracy of pipettes used for adding the this compound internal standard, solvents, and reagents.

  • Variable Extraction Times: Use a timer to ensure consistent vortexing or shaking times for all samples during the extraction step.

  • Inconsistent pH Adjustment: Small variations in pH can significantly impact the extraction efficiency of HMMNI, which has ionizable groups. Use a calibrated pH meter for accurate adjustments.

  • SPE Cartridge Channeling: Ensure the sample is loaded onto the SPE cartridge slowly and evenly to prevent channeling, where the liquid bypasses the sorbent bed.

Q3: How do I minimize matrix effects during LC-MS/MS analysis of HMMNI?

A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in food analysis.[1][2][3] The use of a co-eluting, stable isotope-labeled internal standard like this compound is the primary strategy to compensate for these effects. However, severe matrix effects can still impact results. Additional strategies include:

  • Effective Sample Cleanup: Incorporate a robust cleanup step. For fatty matrices like eggs or meat, a defatting step with a nonpolar solvent like n-hexane is highly recommended.[4] Dispersive SPE (dSPE) in QuEChERS or the use of specialized SPE cartridges (e.g., Strong Cation Exchange, Captiva EMR—Lipid) can effectively remove interfering compounds like lipids and pigments.[5][6][7][8]

  • Dilution of Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization source. This is a simple but effective approach, provided the analyte concentration remains above the instrument's limit of quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to mimic the matrix effects seen in the actual samples, improving quantification accuracy.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Analyte Peak, but Internal Standard (this compound) Peak is Present and Strong Analyte (HMMNI) was not present in the original sample or was below the detection limit.Fortify a blank sample with a known concentration of HMMNI standard and re-run the extraction to confirm method performance.
Low Recovery for Both Analyte and Internal Standard Inefficient extraction or loss during a transfer/evaporation step.1. Check Extraction Solvent: Ensure the solvent (e.g., ethyl acetate, acidified acetonitrile) is appropriate for the matrix.[6][10] 2. Verify pH: Confirm the pH of the sample is optimized for extraction. 3. Review SPE Steps: Analyze the effluent from each SPE step (load, wash, elution) to see where the analyte is being lost.[11] 4. Evaporation: Ensure the evaporation to dryness is not too aggressive, which can cause analyte loss.
High Ion Suppression (Low Signal for Both Analyte and IS in Matrix vs. Solvent) Significant matrix effects from co-extracted interferences (e.g., fats, proteins, salts).1. Improve Cleanup: Add a defatting step with n-hexane.[4] 2. Use Advanced SPE: Employ a more selective SPE cleanup, such as a strong cation exchange (SCX) cartridge[5][7][8] or a lipid removal cartridge (e.g., Captiva EMR—Lipid).[6] 3. Dilute the Sample: Dilute the final extract with the initial mobile phase to reduce interference concentration.
Peak Tailing or Splitting in Chromatogram Co-eluting matrix interferences, column degradation, or inappropriate mobile phase.1. Check Column: Ensure the analytical column is not overloaded or contaminated. Perform a column wash. 2. Optimize Gradient: Adjust the chromatographic gradient to better separate the analyte from interferences. 3. Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionic state.
High Background or "Dirty" Baseline Insufficient sample cleanup, leading to a large amount of matrix being injected.1. Refine QuEChERS dSPE: If using QuEChERS, ensure the correct sorbents (e.g., PSA, C18) are used for the matrix type. 2. SPE Wash Step: Optimize the SPE wash step by using a slightly stronger solvent that removes interferences without eluting the analyte.

Data Presentation: HMMNI Extraction Recovery

The following tables summarize recovery data for HMMNI (often reported as 2-OH-Metabolite or DMZOH) from various studies, showcasing the effectiveness of different extraction techniques across food matrices.

Table 1: Recovery of HMMNI using Solid-Phase Extraction (SPE)

Food MatrixSPE TypeSpiking Level (µg/kg)Mean Recovery (%)RSD (%)Reference
Chicken MuscleStrong Cation Exchange (SCX)58114.0[5][8]
EggStrong Cation Exchange (SCX)58018.2[5][8]
SalmonSilica0.4 - 2.091.2 - 107.01.7 - 17.1[12]
HoneySilica0.4 - 2.091.2 - 107.01.7 - 17.1[12]
*Data represents the range for multiple nitroimidazoles including Dimetridazole.

Table 2: Recovery of HMMNI using Liquid-Liquid Extraction (LLE) & QuEChERS

Food MatrixExtraction MethodSpiking Levels (µg/kg)Mean Accuracy/Recovery (%)RSD (%)Reference
Bovine MuscleLLE (Ethyl Acetate)0.5 - 2.596 - 103Not Specified[10]
EggQuEChERS with EMR—Lipid Cleanup1, 5, 1085.6 - 118.3< 6[6]
EggLLE (Acetonitrile) & Hexane WashNot Specified> 81.4< 13.9[4]
Meat/FishQuEChERS (Ethyl Acetate)1.5 - 9.0Not Specified (Validated Method)Not Specified[13]

Experimental Protocols

Protocol 1: Modified QuEChERS with EMR—Lipid Cleanup for Eggs

This protocol is adapted from a method for nitroimidazoles in eggs.[6]

  • Sample Preparation: Weigh 5 g of homogenized egg into a 50 mL centrifuge tube.

  • Spiking: Add the this compound internal standard solution. If preparing QC samples, spike with HMMNI standard solution. Vortex and let stand for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile containing 5% formic acid. Shake vigorously for 1 minute. Add a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 2 minutes.

  • Centrifugation: Centrifuge at ≥4000 rpm for 10 minutes.

  • Dilution: Transfer 2.4 mL of the upper acetonitrile layer to a new tube and add 0.6 mL of water. Vortex to mix.

  • Cleanup: Load the 3 mL mixture onto a Captiva EMR—Lipid cartridge and allow the eluate to pass through under gravity.

  • Analysis: The collected eluate is ready for direct injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Poultry Muscle & Eggs

This protocol is based on a method using strong cation exchange for poultry and eggs.[5][7][8]

  • Homogenization: Homogenize the tissue or egg sample.

  • Initial Extraction: Extract a representative sample amount with an appropriate solvent (e.g., acetone).

  • Solvent Exchange & Defatting: After initial extraction and centrifugation, evaporate the supernatant and redissolve in a solution suitable for LLE (e.g., acetonitrile). Perform a hexane wash to remove fats.

  • SPE Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by 2% formic acid.

  • Sample Loading: Acidify the extract with formic acid and load it onto the conditioned SCX cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid, followed by methanol) to remove interferences.

  • Elution: Elute the analytes (HMMNI and this compound) with a strong basic solvent, such as 5% ammonium hydroxide in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.

QuEChERS_Workflow Start 1. Sample Weighing & Spiking (5g Egg + this compound) Extraction 2. Add Acetonitrile/Formic Acid + QuEChERS Salts Start->Extraction Centrifuge 3. Shake & Centrifuge Extraction->Centrifuge Supernatant 4. Transfer & Dilute Supernatant Centrifuge->Supernatant Cleanup 5. EMR-Lipid Cleanup Supernatant->Cleanup Analysis 6. LC-MS/MS Analysis Cleanup->Analysis

Caption: Workflow for QuEChERS extraction of HMMNI from egg samples.

SPE_Workflow Start 1. Sample Extraction (e.g., with Acetone) Load 3. Load Acidified Sample Extract Start->Load Condition 2. Condition SPE Cartridge (Methanol, then Acid) Condition->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute Analyte (Basic Methanol) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap End 7. LC-MS/MS Analysis Evap->End

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Troubleshooting_Tree Start Low Recovery Observed Check_IS Is Internal Standard (IS) Recovery Also Low? Start->Check_IS IS_OK IS Recovery OK, Analyte Recovery Low Check_IS->IS_OK No Both_Low Both IS and Analyte Recovery are Low Check_IS->Both_Low Yes Cause1 Possible Cause: Analyte Degradation or Absence in Sample IS_OK->Cause1 Cause2 Possible Cause: Systemic Extraction Issue or Matrix Effect Both_Low->Cause2 Solution1 Solution: - Check Sample Fortification - Verify Standard Stability Cause1->Solution1 Solution2 Solution: - Optimize Extraction Solvent/pH - Improve Cleanup Step - Check for Losses in Evaporation Cause2->Solution2

Caption: Decision tree for troubleshooting low recovery issues.

References

Validation & Comparative

Navigating Regulatory Compliance: A Comparative Guide to Analytical Methods for Nitroimidazole Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring analytical methods meet stringent regulatory standards is paramount. This guide provides a comprehensive comparison of validated methods for the detection of banned nitroimidazole residues in food products, with a focus on the role of the internal standard HMMNI-d3 and its alternatives.

Nitroimidazoles are a class of antibacterial and antiprotozoal drugs that have been banned for use in food-producing animals in many jurisdictions, including the European Union, due to concerns about their potential carcinogenicity. Consequently, there are no established Maximum Residue Limits (MRLs) for these compounds in food products. Instead, regulatory bodies require highly sensitive and specific analytical methods to detect any presence of these residues, often at sub-parts-per-billion levels.

This guide focuses on the validation of analytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the detection of nitroimidazoles and their metabolites. A key component of achieving accurate and reliable quantification in these methods is the use of internal standards. This compound, a deuterium-labeled form of the dimetridazole metabolite 2-hydroxymethyl-1-methyl-5-nitroimidazole, serves as a crucial internal standard in many such assays.

The Role of this compound in Analytical Method Validation

This compound is not a method in itself, but rather a critical reagent used within an analytical method to ensure its accuracy and reliability. As a stable isotope-labeled internal standard, it is chemically identical to the analyte of interest (HMMNI) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by a mass spectrometer.

The primary functions of this compound and other internal standards in regulatory compliance methods include:

  • Correction for Matrix Effects: Food matrices such as honey, eggs, and meat are complex and can interfere with the ionization of the target analyte, leading to inaccurate quantification. The internal standard, being similarly affected by the matrix, allows for a ratiometric measurement that corrects for these effects.

  • Compensation for Sample Preparation Variability: Losses of the analyte can occur during extraction and clean-up steps. Since the internal standard is added at the beginning of the process and behaves similarly to the analyte, it compensates for these procedural variations.

  • Improved Precision and Accuracy: By accounting for both matrix effects and procedural variability, internal standards significantly improve the precision and accuracy of the analytical method, which are critical parameters for regulatory validation.

Comparative Analysis of Validated Methods

The following sections provide a comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing this compound with alternative approaches for the detection of nitroimidazole residues. The validation parameters are assessed in the context of regulatory guidelines such as the European Union's Commission Decision 2002/657/EC, which sets criteria for the performance of analytical methods for veterinary drug residues.

Method 1: UHPLC-MS/MS with this compound for Nitroimidazole Analysis in Honey

This method, based on the work of Chu et al. (2018), provides a robust approach for the simultaneous determination of several nitroimidazoles and their metabolites.[1]

Experimental Protocol:

  • Sample Preparation:

    • A 1-gram aliquot of honey is weighed into a centrifuge tube.

    • A solution containing internal standards, including this compound, is added to the sample.

    • The sample is dissolved in a 2% formic acid solution.

    • A dispersive solid-phase extraction (d-SPE) with a mixed-mode strong cation-exchange sorbent is performed to isolate and enrich the analytes.

  • UHPLC-MS/MS Analysis:

    • Chromatographic separation is achieved on a C18 column.

    • Detection is performed using a tandem mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM).

Method Performance:

The performance of this method, as validated by Chu et al. (2018), is summarized in the table below.

AnalyteRecovery (%)Inter-day RSD (%)LOD (µg/kg)LOQ (µg/kg)
Dimetridazole (DMZ)90.2 - 105.6< 11.20.02 - 0.070.05 - 0.2
Ronidazole (RNZ)90.2 - 105.6< 11.20.02 - 0.070.05 - 0.2
Metronidazole-OH (MNZOH)90.2 - 105.6< 11.20.02 - 0.070.05 - 0.2
HMMNI90.2 - 105.6< 11.20.02 - 0.070.05 - 0.2

Data sourced from Chu et al. (2018)[1]

Alternative Methods and Internal Standards

While the use of this compound is effective, other validated methods employ different sample preparation techniques and a suite of deuterated internal standards.

Alternative 1: QuEChERS Extraction with LC-MS/MS for Nitroimidazoles in Egg

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation approach that involves a salting-out extraction followed by dispersive solid-phase extraction for cleanup. An application note by Agilent Technologies demonstrates its use for nitroimidazole analysis in eggs.[2]

Internal Standards Used:

  • DMZ-d3

  • MNZ-d4

  • MNZOH-d2

Method Performance:

AnalyteRecovery (%)RSD (%)
Dimetridazole (DMZ)85.6 - 118.3< 6
Ronidazole (RNZ)85.6 - 118.3< 6
Ipronidazole (IPZ)85.6 - 118.3< 6
Metronidazole (MNZ)85.6 - 118.3< 6
Metronidazole-OH (MNZOH)85.6 - 118.3< 6

Data sourced from Agilent Technologies Application Note (2019)[2]

Alternative 2: Isotope Dilution LC-MS/MS for Nitroimidazoles in Egg and Chicken Meat

A study by Mottier et al. (2006) presents an isotope dilution method using a wider range of deuterated internal standards for the analysis of nitroimidazoles in egg and chicken meat.[3]

Internal Standards Used:

  • DMZ-d3

  • RNZ-d3

  • IPZ-d3

  • DMZOH-d3

  • IPZOH-d3

Method Performance (at 0.5 µg/kg in fresh egg and chicken meat):

ParameterValue
Corrected Recoveries88 - 111%
Decision Limits (CCα)0.07 - 0.36 µg/kg
Detection Capabilities (CCβ)0.11 - 0.60 µg/kg
Within-lab Precision≤ 15%

Data sourced from Mottier et al. (2006)[3]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflows.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Honey Sample (1g) add_is Add Internal Standards (incl. This compound) sample->add_is dissolve Dissolve in 2% Formic Acid add_is->dissolve dspe Dispersive SPE (Cation Exchange) dissolve->dspe uhplc UHPLC Separation (C18 Column) dspe->uhplc Extract msms Tandem MS Detection (MRM, Positive Ionization) uhplc->msms data_analysis Data Analysis & Quantification msms->data_analysis Data Acquisition QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup sample Egg Sample add_is Add Internal Standards sample->add_is extraction Acetonitrile Extraction & Salting Out add_is->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Take Supernatant centrifuge1->supernatant dspe Dispersive SPE (e.g., C18, PSA) supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 lcms_analysis LC-MS/MS Analysis centrifuge2->lcms_analysis Final Extract

References

A Comparative Guide to HMMNI-d3 and Ronidazole-d3 as Internal Standards in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. This guide provides a detailed comparison of two commonly used deuterated internal standards, HMMNI-d3 and Ronidazole-d3, for the analysis of nitroimidazoles and their metabolites. The information presented is based on published experimental data to assist in making an informed decision for your specific analytical needs.

Introduction to this compound and Ronidazole-d3

This compound and Ronidazole-d3 are deuterium-labeled analogs of HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) and Ronidazole, respectively. HMMNI is a major metabolite of both dimetridazole and ronidazole, two nitroimidazole drugs used in veterinary medicine. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based assays, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Performance Comparison: this compound vs. Ronidazole-d3

The following tables summarize the performance characteristics of analytical methods utilizing either this compound or Ronidazole-d3 as internal standards for the quantification of various nitroimidazoles in different biological matrices.

Table 1: Method Performance using this compound as an Internal Standard

AnalyteMatrixRecovery (%)Repeatability (RSDr, %)Within-Lab Reproducibility (RSDw, %)LOQ (µg/kg)Reference
HMMNIHoney90.2 - 105.6< 11.2-0.05 - 0.2[1]
HMMNIEgg--≤ 150.5[2]
HMMNIChicken Meat--≤ 150.5[2]

Table 2: Method Performance using Ronidazole-d3 as an Internal Standard

AnalyteMatrixRecovery (%)Repeatability (RSDr, %)Intermediate Precision (RSD, %)LOQ (µg/kg)Reference
RonidazoleBovine Muscle96 - 103---[3][4]
RonidazoleSalmon91.2 - 107.01.7 - 17.1< 200.05 - 0.2[5]
RonidazoleHoney91.2 - 107.01.7 - 17.1< 200.05 - 0.2[5]
RonidazoleEgg88 - 111-≤ 150.5[2]
RonidazoleChicken Meat88 - 111-≤ 150.5[2]
HMMNIPig Muscle----
MetronidazolePig Muscle----

Experimental Methodologies

The data presented in the tables above were generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While specific parameters may vary between studies, the general workflow is consistent.

General Sample Preparation Protocol for Food Matrices (e.g., Honey, Muscle, Egg)
  • Sample Homogenization: The matrix (e.g., 1-5 g of tissue or honey) is homogenized.

  • Internal Standard Spiking: A known amount of the internal standard (this compound or Ronidazole-d3) is added to the homogenized sample.

  • Extraction: The analytes and internal standard are extracted from the matrix using an appropriate organic solvent (e.g., ethyl acetate, acetonitrile). This may be followed by a liquid-liquid partitioning step to remove interfering substances.

  • Clean-up: The extract is further purified using solid-phase extraction (SPE) to remove matrix components that could interfere with the analysis.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, and the analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

Visualizing the Workflow and Selection Criteria

To better understand the experimental process and the logic behind choosing an internal standard, the following diagrams are provided.

G General Workflow for Quantitative Analysis using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Internal Standard (this compound or Ronidazole-d3) Sample->Spike Extract Extraction Spike->Extract Cleanup Solid-Phase Extraction (SPE) Cleanup Extract->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify

Caption: General experimental workflow for quantitative analysis using an internal standard.

G Key Criteria for Internal Standard Selection cluster_properties Physicochemical Properties cluster_analytical Analytical Performance cluster_availability Practical Considerations IS Ideal Internal Standard P1 Similar Chemical Structure to Analyte IS->P1 P2 Similar Extraction Recovery IS->P2 P3 Similar Ionization Efficiency IS->P3 A1 Co-elution with Analyte (or close retention time) IS->A1 A2 No Isotopic Interference IS->A2 A3 Stable Isotope Labeling IS->A3 C1 Commercial Availability IS->C1 C2 Cost-Effectiveness IS->C2

Caption: Decision tree for selecting an appropriate internal standard.

Discussion and Conclusion

Both this compound and Ronidazole-d3 have demonstrated their suitability as internal standards for the quantification of nitroimidazoles in various complex matrices.

  • This compound is the ideal internal standard for the quantification of HMMNI, as it is its direct isotopologue. This ensures the most accurate correction for any analyte loss during sample preparation and for matrix effects during ionization.

  • Ronidazole-d3 is the ideal internal standard for the quantification of Ronidazole. It has also been successfully used as an internal standard for other nitroimidazoles, including HMMNI and metronidazole, particularly when a deuterated analog for each analyte is not available. This is a common practice when the analytes share similar chemical structures and chromatographic behavior.

Recommendation:

The choice between this compound and Ronidazole-d3 should be guided by the specific analytes being quantified.

  • For the most accurate quantification of HMMNI , the use of This compound is strongly recommended.

  • For the quantification of Ronidazole , Ronidazole-d3 is the optimal choice.

  • In a multi-analyte method where both Ronidazole and HMMNI (and potentially other nitroimidazoles) are being measured, and if using a single internal standard is desired for practical reasons, Ronidazole-d3 has been shown to be a suitable option. However, for the highest level of accuracy, a mixture of deuterated internal standards corresponding to each analyte is the best practice.

Ultimately, the selection of the internal standard should be validated for each specific application to ensure it meets the required performance criteria for accuracy and precision.

References

Performance Evaluation of HMMNI-d3 in Inter-Laboratory Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the performance of Hydroxy Dimetridazole-d3 (HMMNI-d3) as an internal standard in quantitative analytical studies, particularly within the context of inter-laboratory comparisons. This compound is the deuterium-labeled form of HMMNI, a primary metabolite of the nitroimidazole drug Dimetridazole.[1][2] Due to its structural similarity and mass difference, this compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS) in applications such as veterinary drug residue analysis in food products and metabolism studies.[3] This guide summarizes key performance data from various studies, details experimental protocols, and compares its performance with an alternative internal standard.

Principle of Isotope Dilution using this compound

Isotope dilution mass spectrometry is a powerful technique for accurate quantification. It relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample. The labeled standard is chemically identical to the analyte (HMMNI) and therefore experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, precise quantification can be achieved, correcting for variations in sample processing.

G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process Analyte HMMNI (Native) Extraction Sample Preparation & Extraction Analyte->Extraction IS This compound (Labeled) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Ratio LCMS->Ratio Measure Ratio Quantification Quantification Ratio->Quantification Calculate Concentration G start Sample Collection homogenization Sample Homogenization start->homogenization spiking Spiking with this compound (Internal Standard) homogenization->spiking extraction Extraction spiking->extraction cleanup Sample Cleanup (e.g., d-SPE) extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation analysis LC-MS/MS Analysis evaporation->analysis quantification Data Processing & Quantification analysis->quantification report Reporting Results quantification->report

References

A Comparative Guide to the Analytical Validation of Dimetridazole and its Metabolite HMMNI

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of dimetridazole (DMZ), a nitroimidazole drug, and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). The methodologies outlined are pivotal for researchers, scientists, and professionals in drug development and food safety monitoring, ensuring the accurate detection of residues in various matrices. The safety assessment of nitroimidazoles has shown them to be genotoxic, carcinogenic, and mutagenic, leading to a ban on their use in food-producing animals in many countries[1][2].

Metabolic Pathway of Dimetridazole

Dimetridazole undergoes metabolic transformation in the body, with the primary pathway involving the oxidation of the 2-methyl group to form HMMNI[3][4]. This hydroxylation is a critical step in the drug's metabolism and HMMNI is often the target residue for monitoring purposes, alongside the parent compound[5][6]. In some cases, HMMNI can be a common metabolite for both dimetridazole and ronidazole[1][2][5].

Dimetridazole Metabolism DMZ Dimetridazole (DMZ) (1,2-dimethyl-5-nitroimidazole) HMMNI HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) DMZ->HMMNI Oxidation of 2-methyl group

Metabolic conversion of Dimetridazole to HMMNI.

Comparative Analysis of Analytical Methods

The primary analytical technique for the simultaneous determination of DMZ and HMMNI is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, crucial for detecting low-level residues in complex matrices such as animal tissues and eggs[1][7][8]. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also utilized, often as a screening method[9].

Performance Characteristics of LC-MS/MS Methods

The following table summarizes the performance data from various validated LC-MS/MS methods for the analysis of DMZ and HMMNI in different biological matrices.

MatrixAnalyteLinearity (ng/g or µg/kg)LOD (ng/g or µg/kg)LOQ (ng/g or µg/kg)Recovery (%)Precision (RSD%)Reference
Broiler Tissues & EggDMZ & HMMNI1 - 100 ng/g0.5 ng/g1.0 ng/g84.90 - 103.01< 15% (Intra- & Inter-day)[6]
Livestock & Fishery ProductsDMZ & HMMNINot SpecifiedNot Specified0.0002 mg/kg (0.2 ng/g)74.6 - 111.10.5 - 8.3[7]
Bovine MuscleDMZ & HMMNI0.5 - 2.5 µg/kgCCα: 0.27 µg/kgCCβ: 0.43 µg/kg95.7 - 103.3Not Specified[1]
Turkey MuscleDMZ & HMMNINot Specified≥ 0.05 ng/gNot SpecifiedNot SpecifiedNot Specified[5]
Salmon & HoneyDMZ0.4 - 2 µg/kg0.05 - 0.2 µg/kgNot Specified91.2 - 107.01.7 - 17.1[10]
Chicken Muscle (HPLC-UV)DMZ & HMMNINot Specified0.5 µg/kgNot Specified75 (DMZ), 81 (HMMNI)16.4 (DMZ), 14.0 (HMMNI)[9]
Egg (HPLC-UV)DMZ & HMMNINot Specified0.5 µg/kgNot Specified77 (DMZ), 80 (HMMNI)14.9 (DMZ), 18.2 (HMMNI)[9]

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), RSD (Relative Standard Deviation), CCα (Decision Limit), CCβ (Detection Capability). Values may be converted for comparison.

Experimental Protocols

General LC-MS/MS Workflow

A typical analytical workflow for the determination of DMZ and HMMNI involves sample preparation (extraction and clean-up) followed by instrumental analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetone, Ethyl Acetate) Homogenization->Extraction Defatting Liquid-Liquid Partition (e.g., with n-hexane) Extraction->Defatting Cleanup Solid Phase Extraction (SPE) (e.g., Cation Exchange) Defatting->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (Positive ESI) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Confirmation Confirmation of Identity Quantification->Confirmation

A generalized workflow for the analysis of DMZ and HMMNI.
Detailed Methodologies

1. LC-MS/MS Method for Livestock and Fishery Products [7][11]

  • Sample Extraction: 10.0 g of homogenized sample is extracted with acetone containing acetic acid. The mixture is centrifuged, and the supernatant is collected. The extraction is repeated, and the supernatants are combined.

  • Defatting: The extract is subjected to a liquid-liquid partition using acetonitrile and n-hexane to remove fats.

  • Clean-up: Solid-phase extraction (SPE) is performed using a cartridge column (e.g., a strongly acidic cation exchange resin).

  • Final Preparation: The eluate from the SPE cartridge is further extracted with ethyl acetate. The solvent is evaporated, and the residue is reconstituted in 0.1% formic acid for LC-MS/MS analysis.

  • Chromatographic Conditions: Separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with positive ion electrospray ionization (ESI+).

2. LC-MS/MS Method for Bovine Muscle [1][2]

  • Sample Extraction: 10 g of bovine muscle is extracted with ethyl acetate after the addition of NaCl and K2HPO4.

  • Clean-up and Reconstitution: The supernatant is evaporated, and the residue is reconstituted in formic acid and petroleum ether for purification.

  • LC-MS/MS Analysis: The final solution is injected into the LC-MS/MS system.

  • Chromatographic Conditions: A C18 column is used with a mobile phase of formic acid and acetonitrile (82:18).

  • Mass Spectrometry: Detection is performed in positive ESI mode, monitoring specific transitions for DMZ and HMMNI.

3. HPLC-UV Method for Poultry Muscle and Eggs [9]

  • Sample Extraction and Clean-up: Samples are extracted and cleaned up using a strong cation exchange (SCX) solid-phase extraction (SPE) process.

  • Instrumental Analysis: The extracts are analyzed by high-performance liquid chromatography with UV detection.

  • Confirmatory Analysis: Confirmation of positive results can be performed using HPLC with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS).

Conclusion

The validation of analytical methods for dimetridazole and its metabolite HMMNI is crucial for ensuring food safety and regulatory compliance. LC-MS/MS has emerged as the gold standard for this purpose, offering excellent sensitivity, specificity, and the ability to perform multi-residue analysis. The presented data and protocols from various studies provide a solid foundation for laboratories to establish and validate their own methods for the detection of these compounds in diverse matrices. The choice of method will depend on the specific matrix, required detection limits, and available instrumentation.

References

comparative analysis of HMMNI-d3 and 13C-labeled internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HMMNI-d3 and ¹³C-Labeled Internal Standards in Quantitative Bioanalysis

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality data, especially in mass spectrometry-based assays. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between deuterated internal standards, exemplified by this compound, and ¹³C-labeled internal standards.

Data Presentation: A Head-to-Head Comparison

The selection of an isotopic label can significantly impact assay performance. The following table summarizes the key characteristics of deuterium (d3) and Carbon-13 (¹³C) labeled internal standards.

FeatureThis compound (Deuterium-Labeled IS)¹³C-Labeled Internal StandardRationale & Implications for Analysis
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte due to the "isotope effect".[1][2][3][4]Co-elutes perfectly with the unlabeled analyte.[1][3][5]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3][5]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1][4][6]Highly stable with no risk of isotopic exchange.[1]Isotopic instability can lead to the formation of unlabeled analyte from the IS, causing an overestimation of the analyte concentration.
Mass Spectrometry Fragmentation May exhibit different fragmentation patterns compared to the analyte. Hydrogen-deuterium scrambling in the ion source is a possibility.[1]Exhibits identical fragmentation patterns to the unlabeled analyte.[1]Consistent fragmentation ensures that the same multiple reaction monitoring (MRM) transitions can be optimized for both the analyte and the IS, improving specificity and sensitivity.
Cost & Availability Generally less expensive and more widely available.[3][7]Typically more expensive and less commonly available for a wide range of analytes.[3][7]The higher cost of ¹³C-labeled standards can be a limiting factor. However, for regulated bioanalysis or when the highest accuracy is required, the additional cost may be justified by the improved data quality and method robustness.[3]
Matrix Effect Compensation Good, but potential for error if chromatographic separation occurs.[8][9]Excellent, as it experiences the same matrix effects as the analyte due to identical retention time and ionization properties.[5][8][9][10]In complex biological matrices, where ion suppression or enhancement is common, the superior ability of ¹³C-labeled standards to compensate for these effects leads to more reliable data.[11][12]

Experimental Protocols

The validation of a bioanalytical method ensures its reliability for the intended application. Below is a representative protocol for the quantification of an analyte in human plasma using LC-MS/MS and a stable isotope-labeled internal standard.

Preparation of Stock and Working Solutions
  • Prepare stock solutions of the analyte and the internal standard (this compound or ¹³C-IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard at a concentration that yields a consistent and appropriate response in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Optimized precursor ion → product ion.

      • This compound: [Analyte Precursor Ion + 3] → Optimized product ion.

      • ¹³C-IS: [Analyte Precursor Ion + n] → Optimized product ion (where 'n' is the number of ¹³C labels).

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Mandatory Visualization

To illustrate the key decision points and workflows, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Analyte Analyte in Biological Matrix Add_IS Spike with Internal Standard Analyte->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for bioanalytical quantification.

G cluster_d3 This compound (Deuterated) cluster_c13 ¹³C-Labeled IS_Choice Choice of Internal Standard d3_pros Pros: - Lower Cost - Readily Available IS_Choice->d3_pros Consider if... c13_pros Pros: - Perfect Co-elution - High Isotopic Stability - Identical Fragmentation IS_Choice->c13_pros Consider if... d3_cons Cons: - Isotope Effect (Chromatographic Shift) - Potential for D-H Exchange - Different Fragmentation Conclusion Conclusion: ¹³C-IS is superior for high accuracy and robustness d3_cons->Conclusion c13_cons Cons: - Higher Cost - Less Availability c13_cons->Conclusion

Decision logic for internal standard selection.

Conclusion

While this compound and other deuterated internal standards are widely used and can be cost-effective, they are not without their limitations. The potential for chromatographic shifts and isotopic exchange are important considerations that can impact data quality.[1][2] For the routine analysis of analytes where the highest level of accuracy and method robustness is required, ¹³C-labeled internal standards are the superior choice.[3] Their ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex samples.[3][5] This leads to more reliable and defensible quantitative data, which is critical in regulated bioanalysis and drug development. Ultimately, the choice between a deuterated and a ¹³C-labeled internal standard will depend on the specific application, the required level of accuracy, and budgetary constraints. However, for the development of reference methods and in regulated environments, the investment in ¹³C-labeled standards is strongly recommended.

References

Assessing the Isotopic Purity of HMMNI-d3 for Precise Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. In the analysis of nitroimidazole residues, such as dimetridazole (DMZ) and its metabolites, deuterated stable isotope-labeled internal standards (SIL-ISs) are the gold standard. This guide provides an objective comparison of the isotopic purity and performance of 2-Hydroxymethyl-1-methyl-5-nitroimidazole-d3 (HMMNI-d3) against other relevant deuterated alternatives, supported by experimental data and detailed methodologies.

This compound is the deuterium-labeled form of HMMNI, a major metabolite of the veterinary drug dimetridazole.[1] Its structural similarity and co-elution with the unlabeled analyte make it an excellent internal standard for correcting matrix effects and other sources of variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Isotopic Purity: A Critical Parameter

The isotopic purity of a deuterated standard is a critical factor in quantitative analysis. It refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic purity is essential to minimize interference from unlabeled or partially labeled species, which can lead to inaccurate quantification.

Commercially available this compound typically exhibits high isotopic purity. For instance, suppliers like MedChemExpress specify a purity of 99.90% for their this compound product.[2] This high level of enrichment ensures minimal contribution to the analyte signal, a crucial aspect for sensitive and accurate assays.

Comparison with Alternative Deuterated Standards

In the analysis of nitroimidazoles, several other deuterated internal standards are often used concurrently to quantify a range of parent drugs and their metabolites. A study by Mottier et al. (2006) on the analysis of four 5-nitroimidazoles in eggs and chicken meat utilized a suite of deuterated internal standards, including Dimetridazole-d3 (DMZ-d3), Ronidazole-d3 (RNZ-d3), and Ipronidazole-d3 (IPZ-d3), alongside a hydroxylated metabolite standard which is analogous to this compound.[3]

The performance of these internal standards in a validated LC-MS/MS method provides a practical comparison of their suitability. The following table summarizes the performance data from the aforementioned study, demonstrating the effectiveness of using a dedicated deuterated internal standard for each analyte.

Internal StandardAnalyteMatrixFortification Level (µg/kg)Recovery (%)Within-Lab Precision (%RSD)
DMZ-d3Dimetridazole (DMZ)Egg0.59511
This compound (as DMZOH-d3) Hydroxy DMZ (HMMNI) Egg 0.5 98 9
RNZ-d3Ronidazole (RNZ)Egg0.51018
IPZ-d3Ipronidazole (IPZ)Egg0.58815

Data adapted from Mottier et al., J. Chromatogr. A, 2006.[3]

The data clearly indicates that when a corresponding deuterated analogue is used as an internal standard, excellent recovery and precision are achieved.[3] The use of this compound (represented as DMZOH-d3 in the study) resulted in a high recovery of 98% with a low relative standard deviation (RSD) of 9%, highlighting its effectiveness in compensating for analytical variability.

Experimental Protocols

To assess the isotopic purity and performance of this compound, standardized analytical methods are employed. Below are detailed methodologies for isotopic purity assessment by high-resolution mass spectrometry and a typical experimental protocol for quantitative analysis using LC-MS/MS.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic enrichment of a deuterated standard.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Isocratic elution with 5-10% B is often sufficient for infusion-like analysis.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-200.

    • Resolution: > 60,000 FWHM.

3. Data Analysis:

  • Extract the ion chromatograms for the unlabeled HMMNI (M+0), the singly deuterated species (M+1), doubly deuterated (M+2), and the fully deuterated this compound (M+3).

  • Calculate the area under the curve for each peak.

  • The isotopic purity is calculated as:

Quantitative Analysis of HMMNI by LC-MS/MS using this compound

This protocol describes a typical workflow for the quantification of HMMNI in a biological matrix.

1. Sample Preparation (e.g., Chicken Muscle):

  • Homogenize 2 g of tissue.

  • Add a known amount of this compound internal standard solution.

  • Extract the analytes with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the sample before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate HMMNI from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI+.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • HMMNI: Precursor ion → Product ion (e.g., m/z 158 → 126)

      • This compound: Precursor ion → Product ion (e.g., m/z 161 → 129)

3. Quantification:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of HMMNI in the unknown samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing and utilizing this compound.

G cluster_0 Isotopic Purity Assessment prep Sample Preparation (this compound solution) hrms LC-HRMS Analysis (Full Scan) prep->hrms data Data Analysis (Peak Area Integration) hrms->data calc Isotopic Purity Calculation data->calc

Workflow for Isotopic Purity Assessment of this compound.

G cluster_1 Quantitative Analysis Workflow sample Sample Collection (e.g., Tissue) spike Spiking with this compound (Internal Standard) sample->spike extract Analyte Extraction spike->extract lcsms LC-MS/MS Analysis (MRM Mode) extract->lcsms quant Quantification (Calibration Curve) lcsms->quant

Workflow for Quantitative Analysis using this compound.

Conclusion

The high isotopic purity of commercially available this compound, typically exceeding 99%, makes it an excellent internal standard for the quantitative analysis of the dimetridazole metabolite HMMNI. Comparative data from validated analytical methods demonstrates that the use of this compound leads to high accuracy and precision, comparable to other deuterated standards used for related nitroimidazole compounds. The detailed experimental protocols provided herein offer a framework for researchers to both verify the isotopic purity of their standards and to implement robust quantitative assays. The use of a dedicated, high-purity deuterated internal standard like this compound is a critical component in generating reliable and defensible bioanalytical data.

References

Cross-Validation of Analytical Methods Using HMMNI-d3 as an Internal Standard Across Different Instruments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HMMNI-d3 is a deuterium-labeled stable isotope of HMMNI (Hydroxy dimetridazole), a metabolite of the antiprotozoal agent Dimetridazole.[1][2][3][4] Its use as an internal standard is crucial for achieving accurate and precise quantification in complex matrices by correcting for variations in sample preparation and instrument response.[1][3] The primary application of these methods is in the monitoring of banned nitroimidazole residues in food products like honey, eggs, and animal tissues.[5][6][7][8][9]

Performance Data Overview

The following tables summarize the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods using this compound as an internal standard, as reported in various studies. The data is grouped by the instrument used to highlight the performance across different platforms.

Disclaimer: The data presented below is collated from separate studies. Variations in matrices, sample preparation, and specific method parameters may influence performance characteristics. This is not a direct head-to-head comparison.

Table 1: Performance Data for HMMNI Analysis on Waters Instruments
InstrumentAnalyte(s)MatrixRecovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
Waters Acquity UPLC with Quattro Premier XE MS/MSHMMNI & other nitroimidazolesHoney90.2 - 105.6< 11.2 (inter-day)0.02 - 0.070.05 - 0.2[6]
Table 2: Performance Data for HMMNI Analysis on Agilent Instruments
InstrumentAnalyte(s)MatrixRecovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
Agilent 1290 Infinity LC with 6460 Triple Quadrupole MS/MSHMMNI & other nitroimidazolesHoney90.6 - 104.3Not Specified0.01 - 0.160.04 - 0.54[8]
Table 3: Performance Data for HMMNI Analysis on HP/Agilent Instruments
InstrumentAnalyte(s)MatrixRecovery (%)Precision (RSD%)LOD (µg/kg)LOQ (µg/kg)Reference
HP 1100 LC with an API 3000 MS/MSHMMNI & other nitroimidazolesPig Plasma93 - 123 (apparent)Not SpecifiedNot SpecifiedNot Specified[10]

Note: Further details on the specific conditions for each study can be found in the cited references.

Experimental Protocols

While specific protocols vary, a general methodology for the determination of nitroimidazoles using this compound as an internal standard by LC-MS/MS can be outlined.

General Sample Preparation Protocol for Honey
  • Sample Weighing and Spiking: Weigh 1-3 grams of the honey sample into a centrifuge tube. Fortify the sample with a known concentration of this compound internal standard solution.[6][7]

  • Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or ethyl acetate) and homogenize the sample.[6][7]

  • Purification: The extract is typically purified using Solid-Phase Extraction (SPE). Molecularly Imprinted Solid-Phase Extraction (MISPE) or Mixed-Mode Cation Exchange (MCX) cartridges are often employed for selective extraction of nitroimidazoles.[6][7]

  • Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) for LC-MS/MS analysis.[6][7]

General LC-MS/MS Analysis Protocol
  • Chromatographic Separation: An UHPLC or HPLC system equipped with a C18 column is commonly used for the separation of nitroimidazoles. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small percentage of formic acid, is employed.[6][7][8]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and the internal standard.[6][7][8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of nitroimidazoles using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Honey/Tissue Sample Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (e.g., UPLC C18) Evap->LC Inject MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification (Internal Standard Method) Data->Quant Report Reporting Results Quant->Report

Caption: Analytical workflow for nitroimidazole residue analysis.

Considerations for Method Transfer Across Instruments

Transferring an analytical method that uses this compound as an internal standard from one instrument to another, especially between different manufacturers, requires careful consideration to ensure data equivalency. Key aspects to address include:

  • Instrument-Specific Parameters: Optimization of MS/MS parameters (e.g., collision energies, cone voltage) and LC gradient profiles may be necessary.

  • System Suitability: Establish and verify system suitability criteria on the receiving instrument before initiating the analysis of samples.

  • Partial Revalidation: A partial method validation is often required on the receiving instrument to demonstrate comparable performance. This may include assessing accuracy, precision, and the limit of quantification.

  • Documentation: A detailed method transfer protocol should be established, outlining the scope, procedures, and acceptance criteria for the transfer.

While this compound provides a robust means for quantification, the underlying performance of the analytical method is intrinsically linked to the instrumentation. The data presented in this guide suggests that methods utilizing this compound can achieve high levels of sensitivity and accuracy on various platforms, supporting its utility in routine monitoring and research applications.

References

Method Validation for HMMNI-d3 in Veterinary Drug Residue Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the veterinary drug "HMMNI," with a focus on the use of its deuterated internal standard, HMMNI-d3. The performance of the highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound is compared with the rapid and high-throughput Enzyme-Linked Immunosorbent Assay (ELISA). This guide is based on established methodologies for the analysis of sulfamethazine (a representative veterinary drug) and its deuterated standard in bovine milk, serving as a proxy for HMMNI and this compound.

Performance Comparison: LC-MS/MS with this compound vs. ELISA

The choice of analytical method for veterinary drug residue testing depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the key performance parameters for the LC-MS/MS method utilizing a deuterated internal standard and the ELISA method.

Table 1: Comparison of Method Validation Parameters for HMMNI Analysis in Milk

ParameterLC-MS/MS with this compoundELISA
Principle Chromatographic separation followed by mass-to-charge ratio detection of parent and fragment ions.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very High (distinguishes between analyte and structurally similar compounds).Moderate to High (potential for cross-reactivity with related compounds).
Limit of Detection (LOD) 0.05 - 2.0 ng/mL[1][2]0.05 - 10 ng/mL[1]
Limit of Quantification (LOQ) 5.3 - 11.2 µg/L[3]Not always provided for screening kits.
Accuracy (Recovery) 91% - 114%[4]82.30% - 105.62%[1]
Precision (%RSD) Intra-day: < 5.81%, Inter-day: < 7.21%[1]Intra-assay: < 15%, Inter-assay: < 15%
Sample Throughput LowerHigher
Cost per Sample HigherLower
Confirmation Confirmatory methodScreening method

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of HMMNI in Milk using this compound

This protocol is a representative procedure for the quantitative analysis of HMMNI in bovine milk using this compound as an internal standard.

1. Materials and Reagents:

  • HMMNI and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Bovine milk (blank matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation:

  • Prepare individual stock solutions of HMMNI and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard mixture of HMMNI at various concentrations by serial dilution of the stock solution.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation:

  • To 1 mL of milk sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform Solid Phase Extraction (SPE) for sample clean-up. Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash with water, and elute the analytes with methanol.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution program.

    • Flow rate: 0.3 mL/min.

    • Injection volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) mode.

    • Monitor at least two precursor-to-product ion transitions for both HMMNI and this compound for quantification and confirmation.

5. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of HMMNI to this compound against the concentration of HMMNI.

  • Quantify HMMNI in the samples using the calibration curve.

General Protocol for HMMNI Analysis in Milk using ELISA

This protocol outlines the general steps for a competitive ELISA.

1. Sample Preparation:

  • Milk samples may require a simple dilution with the provided assay buffer. Some kits may not require any sample preparation.

2. ELISA Procedure:

  • Add standards, control, and prepared samples to the wells of the microtiter plate coated with HMMNI-specific antibodies.

  • Add the HMMNI-enzyme conjugate to each well.

  • Incubate for a specified time to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

3. Quantification:

  • The concentration of HMMNI is inversely proportional to the color intensity.

  • Calculate the concentration of HMMNI in the samples based on a standard curve generated from the standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the LC-MS/MS and ELISA methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Milk Sample Add_IS 2. Add this compound Sample->Add_IS Precipitate 3. Protein Precipitation (ACN) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge SPE 5. Solid Phase Extraction (SPE) Centrifuge->SPE Evaporate 6. Evaporation SPE->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute LC 8. LC Separation Reconstitute->LC MSMS 9. MS/MS Detection LC->MSMS Quantify 10. Quantification MSMS->Quantify caption Figure 1. Experimental workflow for LC-MS/MS analysis.

Figure 1. Experimental workflow for LC-MS/MS analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Acquisition Sample 1. Milk Sample (Dilution) Add_Sample 2. Add Sample/Standard to Plate Sample->Add_Sample Add_Conjugate 3. Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 4. Incubation Add_Conjugate->Incubate1 Wash1 5. Washing Incubate1->Wash1 Add_Substrate 6. Add Substrate Wash1->Add_Substrate Incubate2 7. Incubation (Color Development) Add_Substrate->Incubate2 Stop 8. Stop Reaction Incubate2->Stop Read 9. Read Absorbance Stop->Read caption Figure 2. Experimental workflow for ELISA.

Figure 2. Experimental workflow for ELISA.

Conclusion

The LC-MS/MS method with the use of a deuterated internal standard like this compound offers high specificity and accuracy, making it the gold standard for confirmatory analysis and precise quantification of veterinary drug residues. Its major drawbacks are the lower sample throughput and higher operational costs.

On the other hand, ELISA provides a rapid, high-throughput, and cost-effective screening tool. While it may have limitations in specificity due to potential cross-reactivity, its performance can show a good correlation with LC-MS/MS results, making it an excellent choice for initial screening of a large number of samples.[1]

The selection of the most appropriate method will depend on the specific needs of the laboratory, the regulatory requirements, and the stage of the drug development or monitoring process. For routine monitoring and screening, ELISA is a valuable tool, while LC-MS/MS with a deuterated internal standard is essential for confirmation of positive screening results and for obtaining highly accurate and reliable quantitative data.

References

Interpreting the Certificate of Analysis for HMMNI-d3 Standards: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing HMMNI-d3 as an internal standard, a thorough understanding of its Certificate of Analysis (CoA) is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a detailed comparison of this compound with its non-deuterated analog, HMMNI, and outlines the experimental protocols for its use.

Understanding the Certificate of Analysis

A Certificate of Analysis for a deuterated standard like this compound provides critical data on its identity, purity, and concentration. These parameters are essential for accurate quantification of the target analyte, HMMNI. Reputable suppliers will provide a comprehensive CoA detailing this information.[1]

Product Comparison: this compound vs. HMMNI

The primary role of a deuterated internal standard is to act as a reference to correct for variations during sample preparation and analysis.[1] this compound is chemically almost identical to HMMNI, ensuring they behave similarly during extraction and chromatographic separation. The key difference is the mass, which allows for their distinct detection by a mass spectrometer.

ParameterThis compound (Internal Standard)HMMNI (Analyte)Significance of Difference
Chemical Name 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole2-Hydroxymethyl-1-methyl-5-nitroimidazoleThe "-d3" suffix indicates three deuterium atoms, which provides the mass difference for MS detection.
CAS Number 1015855-78-3[2][3]936-05-0Unique identifiers for each compound.
Molecular Formula C5H4D3N3O3[3]C5H7N3O3Reflects the replacement of three hydrogen atoms with deuterium.
Molecular Weight ~160.15 g/mol [3]~157.12 g/mol The mass difference is crucial for mass spectrometric differentiation.
Chemical Purity Typically >98%Typically >98%High chemical purity for both the standard and analyte is necessary to avoid interference from impurities.
Isotopic Purity Typically ≥98%Not ApplicableHigh isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]

Experimental Protocol: Quantification of HMMNI using this compound by LC-MS/MS

The following is a typical workflow for the analysis of HMMNI in a biological matrix (e.g., honey, poultry muscle) using this compound as an internal standard.[4][5]

1. Sample Preparation:

  • A known amount of the sample (e.g., 1 gram of homogenized tissue or honey) is weighed into a centrifuge tube.

  • A precise volume of the this compound internal standard solution is added to the sample.

  • The sample is extracted with a suitable solvent, such as acetonitrile.

  • The mixture is centrifuged, and the supernatant is collected.

  • Further cleanup steps, such as solid-phase extraction (SPE), may be performed to remove matrix interferences.

  • The final extract is evaporated and reconstituted in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both HMMNI and this compound.

3. Data Analysis:

  • The peak areas of the analyte (HMMNI) and the internal standard (this compound) are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

  • The concentration of HMMNI in the unknown samples is then calculated from the calibration curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the logical structure of a Certificate of Analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Analytical workflow for HMMNI quantification.

coa_structure cluster_identity Identity cluster_purity Purity cluster_concentration Concentration CoA Certificate of Analysis (this compound) ProductName Product Name: this compound CoA->ProductName CAS CAS #: 1015855-78-3 CoA->CAS Formula Formula: C5H4D3N3O3 CoA->Formula MolWeight Mol. Weight: ~160.15 CoA->MolWeight ChemicalPurity Chemical Purity (e.g., >98%) CoA->ChemicalPurity IsotopicPurity Isotopic Purity (e.g., ≥98%) CoA->IsotopicPurity SolutionConc Solution Concentration (if applicable) CoA->SolutionConc Mass Mass of Solid CoA->Mass IsotopicEnrichment Isotopic Enrichment IsotopicPurity->IsotopicEnrichment

Key components of a Certificate of Analysis.

References

Safety Operating Guide

Proper Disposal of HMMNI-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for HMMNI-d3, a deuterated metabolite of Dimetridazole used in research settings. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This compound is classified with multiple hazard levels, necessitating careful handling and disposal as hazardous waste.

Hazard Identification and Classification

This compound is categorized as a hazardous substance with the following classifications according to the Globally Harmonized System (GHS) as outlined in its Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.[1]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or poured down the sanitary sewer.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

    • Collect all solid waste, including unused this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), and any absorbent materials used for cleaning spills.

    • For liquid waste solutions containing this compound, use a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (Hydroxy Dimetridazole-d3)".

    • Include the hazard pictograms for acute toxicity (harmful), irritant, and health hazard.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Don all required PPE before attempting to clean the spill.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of HMMNI-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling HMMNI-d3, a deuterated metabolite of the nitroimidazole agent Dimetridazole, stringent adherence to safety protocols is paramount to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal considerations to ensure a safe laboratory environment.

This compound is classified as a hazardous substance with the following GHS classifications: Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), and Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Personal Protective Equipment (PPE) and Hazard Summary

The following table summarizes the key hazards associated with this compound and the recommended personal protective equipment for safe handling.

Hazard ClassificationPotential Health EffectsRequired Personal Protective Equipment
Acute toxicity, oral (Category 4)Harmful if swallowed[1]Do not eat, drink or smoke when using this product[1].
Skin corrosion/irritation (Category 2)Causes skin irritation[1]Wear protective gloves and protective clothing[1].
Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation[1]Wear eye protection/face protection[1].
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation[1]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray[1].

Experimental Protocols: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure.

Donning Procedure:

  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Lab Coat: Put on a clean, buttoned lab coat or gown.

  • Gloves: Don chemical-resistant gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on safety glasses with side shields or a face shield.

Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out to contain any contamination.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

  • Eye/Face Protection: Remove eye/face protection.

  • Final Hand Hygiene: Wash hands again.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • If on Skin: Wash with plenty of soap and water[1].

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

  • If Swallowed: Rinse mouth[1]. Do not induce vomiting.

Disposal Plan

Contaminated PPE and any materials used for cleaning up spills should be treated as hazardous waste. Dispose of these materials in accordance with local, state, and federal regulations. Take off contaminated clothing and wash it before reuse[1].

Visualization of PPE Protocol

The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Gown/Lab Coat Don1->Don2 Don3 Don Gloves Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Handle Handle this compound Don4->Handle Doff1 Remove Gloves Handle->Doff1 Doff2 Remove Gown/Lab Coat Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Perform Final Hand Hygiene Doff4->Doff5

Caption: Workflow for Donning and Doffing PPE for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.